(Rac)-WRC-0571
Descripción
Propiedades
Fórmula molecular |
C17H26N6O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C17H26N6O/c1-9(2)22(3)17-21-14-15(18-8-19-16(14)23(17)4)20-12-6-11-5-10(12)7-13(11)24/h8-13,24H,5-7H2,1-4H3,(H,18,19,20) |
Clave InChI |
FTVZUYADPTUEKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O |
SMILES canónico |
CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WRC-0571; WRC 0571; WRC0571. |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-WRC-0571: A Technical Guide to its Mechanism of Action as a Potent and Selective A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WRC-0571 is a potent and highly selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor. This technical guide delineates the mechanism of action of this compound, summarizing its binding affinity and functional antagonism. Detailed experimental methodologies for the key assays used to characterize this compound are provided, along with a visualization of the A1 adenosine receptor signaling pathway that it modulates.
Core Mechanism of Action
This compound functions as a competitive antagonist at the A1 adenosine receptor. By binding to this receptor, it blocks the physiological effects of adenosine. The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Blockade of this receptor by this compound prevents the downstream signaling cascade that is normally initiated by adenosine binding.
Quantitative Data
The binding affinity and functional potency of this compound have been determined through various in vitro and in vivo studies. The data presented below is collated from key research findings.
Table 1: Binding Affinity of this compound at Guinea Pig Adenosine Receptors
| Radioligand | Receptor | Tissue Source | Ki (nM) |
| [3H]-N6-cyclohexyladenosine (CHA) | A1 | Guinea Pig Brain | 1.1[1][2] |
| [3H]-5'-N-ethylcarboxamidoadenosine | A2a | Bovine Striatum | 234[3] |
Data from Martin et al., 1996.
Table 2: Binding Affinity of WRC-0571 at Cloned Human Adenosine Receptors
| Receptor | Ki (nM) | Selectivity (fold) vs. A1 |
| A1 | 1.7 | - |
| A2a | 105 | 62 |
| A3 | 7940 | 4670 |
Data from Martin et al., 1996.[3]
Table 3: Functional Antagonist Activity of this compound
| Assay | Preparation | Agonist | KB (nM) |
| Negative Inotropic Response | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4[3] |
| A2b-mediated Relaxation | Guinea Pig Aorta | 5'-N-ethylcarboxamidoadenosine (NECA) | >2500-fold less potent |
Data from Martin et al., 1996.[3]
Table 4: In Vivo Activity of this compound
| Species | Assay | Effect | Lowest Effective Dose |
| Anesthetized Rats | Adenosine-induced bradycardia | Antagonism | 1 nmol/kg[3] |
| Anesthetized Rats | A2-mediated hindquarter vasodilation | No antagonism | Up to 10,000 nmol/kg[3] |
| Oral Activity | Active | 0.3 µmol/kg[3] |
Data from Martin et al., 1996.[3]
Signaling Pathways
This compound, by blocking the A1 adenosine receptor, inhibits the downstream signaling pathways normally activated by adenosine. These pathways are primarily mediated by the Gαi/o and Gβγ subunits of the coupled G protein.
Caption: A1 Adenosine Receptor Signaling Pathway Blocked by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for adenosine receptors.
-
Materials:
-
Membrane preparations from tissues or cells expressing the target adenosine receptor subtype (e.g., guinea pig brain, CHO cells transfected with human receptors).
-
Radioligand specific for the receptor subtype (e.g., [3H]-CHA for A1, [3H]-NECA for A2a).
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding by including a high concentration of a known non-radioactive ligand in a parallel set of tubes.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
(Rac)-WRC-0571: A Comprehensive Technical Guide for Researchers
(Rac)-WRC-0571 is a potent, selective, and orally active non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR). This technical guide provides an in-depth overview of its pharmacological properties, experimental protocols, and the signaling pathways it modulates, designed for researchers, scientists, and drug development professionals.
Core Compound Information
| Property | Value | Reference |
| Full Chemical Name | N6-[endo-2′-(endo-5′-Hydroxy)norbornyl]-8-(N-methylisopropylamino)-9-methyladenine | [1] |
| Primary Target | Adenosine A1 Receptor (A1AR) Antagonist | [2] |
| CAS Number | 501667-77-2 | |
| Molecular Formula | C22H32N6O | |
| Molecular Weight | 396.53 g/mol |
Quantitative Pharmacological Data
This compound exhibits high affinity and selectivity for the A1 adenosine receptor across multiple species. The following tables summarize its binding affinities and functional antagonist potencies.
Table 1: Radioligand Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Ki (nM) | Radioligand Used | Reference |
| A1 | Guinea Pig | 1.1 | [3H]-N6-cyclohexyladenosine (CHA) | [2] |
| A1 | Human (cloned) | 1.7 | Not Specified | [2] |
| A2a | Bovine | 234 | [3H]-5'-N-ethylcarboxamidoadenosine (NECA) | [2] |
| A2a | Human (cloned) | 105 | Not Specified | [2] |
| A3 | Human (cloned) | 7940 | Not Specified | [2] |
Table 2: Functional Antagonist Potency (KB) of this compound
| Assay | Tissue/System | Species | KB (nM) | Agonist Used | Reference |
| Negative Inotropic Response | Isolated Atria | Guinea Pig | 3.4 | 5'-N-ethylcarboxamidoadenosine (NECA) | [2] |
| Vasodilation | Hindquarter | Rat | >10,000 | Adenosine | [2] |
Table 3: In Vivo Antagonist Activity of this compound
| Effect | Animal Model | Lowest Effective Dose | Route of Administration | Reference |
| Antagonism of Adenosine-induced Bradycardia | Anesthetized Rats | 1 nmol/kg | Intravenous | [2] |
| Oral Activity | Not Specified | 0.3 µmol/kg | Oral | [2] |
Signaling Pathways
The primary mechanism of action of this compound is the competitive antagonism of the A1 adenosine receptor. A1ARs are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[3][4] Upon activation by endogenous adenosine, the Gi/o proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking this interaction, this compound prevents the downstream effects of A1AR activation.
The antagonism of the A1AR by this compound results in the disinhibition of adenylyl cyclase, leading to an increase in cAMP production. This, in turn, can activate Protein Kinase A (PKA) and influence various cellular processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assays
This protocol is a generalized procedure based on the methods described for A1AR antagonists.
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., from guinea pig brain, bovine striatum, or cells transfected with cloned human receptors).
-
Radioligand specific for the receptor subtype (e.g., [3H]-N6-cyclohexyladenosine for A1, [3H]-5'-N-ethylcarboxamidoadenosine for A2a).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation plates (96-well).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or a concentration of this compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Isolated Tissue Bath Assay for Functional Antagonism
This protocol is a generalized procedure for assessing the functional antagonist activity of this compound in isolated tissues.
Objective: To determine the functional antagonist potency (KB) of this compound.
Materials:
-
Isolated tissue (e.g., guinea pig atria).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Force transducer and data acquisition system.
-
A1AR agonist (e.g., NECA).
-
This compound stock solution.
Procedure:
-
Mount the isolated tissue in the organ bath.
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the A1AR agonist (e.g., NECA) to establish a baseline response.
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a set period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 4-6 with different concentrations of this compound.
-
Analyze the data to determine the rightward shift in the agonist concentration-response curve caused by this compound.
-
Calculate the Schild plot to determine the pA2 value, from which the KB (antagonist dissociation constant) can be derived.
Conclusion
This compound is a valuable pharmacological tool for studying the A1 adenosine receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations into the physiological and pathophysiological roles of A1AR signaling. This guide provides a foundational understanding of its properties and the experimental approaches for its characterization, which can aid in the design of future research and drug development efforts.
References
- 1. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 2. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
(Rac)-WRC-0571: A Comprehensive Technical Guide to a High-Affinity A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WRC-0571, chemically identified as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a potent and highly selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor.[1] Developed as a successor to the moderately potent N-0861, this compound exhibits significantly higher affinity for the A1 receptor, making it a valuable pharmacological tool for investigating A1 receptor function and a potential lead compound for therapeutic development. This document provides an in-depth technical overview of this compound, including its binding affinity, selectivity, functional activity, and the experimental methodologies used for its characterization.
Introduction to A1 Adenosine Receptor Antagonism
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, coupled to inhibitory G proteins (Gi/Go), is widely distributed throughout the body, with prominent expression in the brain, heart, and kidneys. Activation of the A1 receptor generally leads to inhibitory effects, such as a decrease in heart rate, neurotransmitter release, and neuronal excitability. Consequently, antagonists of the A1 receptor are of significant interest for their potential therapeutic applications in cardiovascular, renal, and neurological disorders.
This compound: Profile of a Selective Antagonist
This compound is a synthetic, non-xanthine derivative of adenine (B156593) that has been characterized as a highly potent and selective antagonist for the A1 adenosine receptor. Its development was driven by the need for a more potent alternative to earlier antagonists like N-0861, which had limited in vivo efficacy due to its moderate potency.[1]
Quantitative Data: Binding Affinity and Selectivity
The affinity of this compound for various adenosine receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity for the A1 receptor with significant selectivity over other subtypes.
| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | Reference |
| A1 | Guinea Pig | [³H]-N⁶-cyclohexyladenosine ([³H]CHA) | 1.1 | [1] |
| A1 | Human (cloned) | Specific radioligand not detailed | 1.7 | [1] |
| A2a | Bovine | [³H]-5'-N-ethylcarboxamidoadenosine ([³H]NECA) | 234 | [1] |
| A2a | Human (cloned) | Specific radioligand not detailed | 105 | [1] |
| A3 | Human (cloned) | Specific radioligand not detailed | 7940 | [1] |
Selectivity Ratios (based on human cloned receptor data):
| Comparison | Selectivity Fold |
| A1 vs. A2a | 62-fold |
| A1 vs. A3 | 4670-fold |
Functional Antagonism
The antagonist activity of this compound has been confirmed in functional assays, where it effectively blocks the physiological effects of adenosine receptor agonists.
| Assay | Tissue/System | Agonist | Kₑ (nM) | Potency vs. A2b | Reference |
| Negative Inotropic Response | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 | >2500-fold less potent at A2b | [1] |
| Adenosine-induced Bradycardia | Anesthetized Rats | Adenosine | Effective at 1 nmol/kg | Did not antagonize A2-mediated hindquarter vasodilation up to 10,000 nmol/kg | [1] |
In Vivo Activity
This compound has demonstrated efficacy in vivo and is orally active at concentrations as low as 0.3 µmol/kg.[1]
Signaling Pathways
A1 Adenosine Receptor Signaling
The A1 adenosine receptor, upon activation by an agonist like adenosine, couples to Gi/Go proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA).
Caption: A1 Adenosine Receptor Agonist Signaling Pathway.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the A1 adenosine receptor. It binds to the receptor but does not elicit a signaling response. By occupying the binding site, it prevents endogenous adenosine and other agonists from activating the receptor, thereby blocking the inhibitory signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of N6- and 8-substituted adenine analogs typically involves a multi-step process starting from a purine (B94841) derivative. A plausible synthetic workflow, based on general methods for this class of compounds, is outlined below.
Caption: Generalized synthetic workflow for WRC-0571.
This generalized scheme likely involves nucleophilic substitution reactions to introduce the substituents at the N6 and C8 positions of the purine ring, along with methylation at the N9 position and hydroxylation of the norbornyl moiety. Purification and characterization at each step would be essential.
Radioligand Binding Assays
The binding affinity of this compound was determined using competitive radioligand binding assays. The general protocol for such an assay is as follows:
-
Membrane Preparation:
-
Tissues or cells expressing the target adenosine receptor subtypes are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]CHA for A1 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound, this compound, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Counting:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of WRC-0571 that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Caption: Radioligand binding assay workflow.
Functional Assays (Isolated Guinea Pig Atria)
The functional antagonist activity of this compound was assessed by its ability to inhibit the negative inotropic effects of an adenosine agonist in isolated guinea pig atria.
-
Tissue Preparation:
-
Guinea pig atria are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
The contractile force of the atria is recorded.
-
-
Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to an adenosine agonist (e.g., NECA) is generated to establish a baseline response.
-
-
Antagonist Incubation:
-
The tissue is washed, and a specific concentration of this compound is added to the organ bath and allowed to equilibrate.
-
-
Second Agonist Concentration-Response Curve:
-
A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
-
Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the Schild plot and determine the Kₑ value, which represents the equilibrium dissociation constant of the antagonist.
-
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the public domain. The primary available information is that the compound is orally active in rats at doses as low as 0.3 µmol/kg, indicating sufficient oral bioavailability to exert its pharmacological effects.[1] Further studies would be required to fully characterize its pharmacokinetic properties.
Conclusion
References
The Discovery and Synthesis of (Rac)-WRC-0571: A Technical Guide for Drug Development Professionals
(Rac)-WRC-0571 is a potent and selective non-xanthine antagonist of the A₁ adenosine (B11128) receptor, demonstrating significant potential for research and therapeutic applications. This technical guide provides an in-depth overview of its discovery, synthesis, and biological characterization, tailored for researchers, scientists, and professionals in drug development.
Discovery and Biological Activity
This compound, the racemic form of WRC-0571, emerged from structure-activity relationship (SAR) studies aimed at developing highly potent and selective A₁ adenosine receptor antagonists. It is chemically known as 8-(N-methylisopropyl)amino-N⁶-(5'-endohydroxy-endonorbornyl)-9-methyladenine.
The compound's primary mechanism of action is the competitive antagonism of the A₁ adenosine receptor. This has been demonstrated through various in vitro and in vivo studies. A key indicator of its potency is its low nanomolar affinity for the A₁ receptor.
Quantitative Biological Data
The following table summarizes the key quantitative data reported for this compound's biological activity.
| Parameter | Species/System | Value |
| Kᵢ (vs. [³H]-CHA binding) | Guinea Pig A₁-Receptors | 1.1 nM |
| Oral Activity | In vivo | Active at concentrations as low as 0.3 µmol/kg |
Note: Kᵢ represents the inhibition constant, and a lower value indicates higher binding affinity. [³H]-CHA is a radiolabeled agonist for the A₁ adenosine receptor.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, the synthesis can be inferred from general methodologies for the preparation of N⁶, C8, and N⁹-substituted adenine (B156593) derivatives. The synthesis would logically proceed through several key stages, as outlined in the workflow below. The core of the synthesis involves the sequential modification of an adenine scaffold.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols
The biological characterization of this compound involves several key experimental protocols to determine its potency, selectivity, and in vivo efficacy.
A₁ Adenosine Receptor Binding Assay
This assay determines the binding affinity of the compound to the A₁ adenosine receptor.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in A₁ adenosine receptors (e.g., guinea pig brain).
-
Incubation: Incubate the membranes with a known concentration of the radioligand [³H]-N⁶-cyclohexyladenosine ([³H]-CHA) and varying concentrations of the test compound, this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Measurement of Negative Inotropic Responses in Isolated Guinea Pig Atria
This ex vivo assay assesses the functional antagonism of the A₁ receptor in a cardiac context.
Protocol:
-
Tissue Preparation: Isolate the left atria from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: Stimulate the atria electrically to induce regular contractions.
-
Agonist Challenge: Administer a known A₁ receptor agonist (e.g., adenosine or a stable analog) to induce a negative inotropic effect (a decrease in the force of contraction).
-
Antagonist Treatment: In the presence of varying concentrations of this compound, repeat the agonist challenge.
-
Data Analysis: Measure the shift in the concentration-response curve of the agonist in the presence of the antagonist to determine the antagonist's potency (pA₂ value).
Assessment of Adenosine-Induced Bradycardia in Anesthetized Rats
This in vivo assay evaluates the ability of the compound to block the physiological effects of A₁ receptor activation.
Protocol:
-
Animal Preparation: Anesthetize a rat and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Baseline Measurement: Record the baseline heart rate and blood pressure.
-
Adenosine Challenge: Administer an intravenous bolus of adenosine to induce transient bradycardia (slowing of the heart rate).
-
Antagonist Administration: Administer this compound intravenously.
-
Post-Antagonist Challenge: Repeat the adenosine challenge at various time points after the administration of this compound.
-
Data Analysis: Quantify the attenuation of the adenosine-induced bradycardia by this compound.
Signaling Pathway
The A₁ adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gᵢ/G₀ family of G proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks this pathway at the receptor level.
Caption: A₁ Adenosine Receptor Signaling Pathway and the antagonistic action of this compound.
The Biological Activity of WRC-0571: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity of WRC-0571, a potent and highly selective antagonist of the A1 adenosine (B11128) receptor. The information is compiled to serve as a technical guide, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
WRC-0571 functions as a competitive antagonist at the A1 adenosine receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade leading to various physiological effects. The primary mechanism of A1 receptor signaling involves coupling to Gi/Go proteins. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP leads to decreased activity of protein kinase A (PKA). Furthermore, the βγ-subunits of the activated G-protein can directly modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, which generally leads to a decrease in neuronal activity and muscle contractility.[1][2][3] WRC-0571 exerts its effects by blocking the binding of adenosine to the A1 receptor, thereby preventing this signaling cascade.
Quantitative Biological Data
The potency and selectivity of WRC-0571 have been quantified through various in vitro and in vivo assays. The following tables summarize the key affinity and potency values.
Table 1: Receptor Binding Affinities (Ki) of WRC-0571
| Receptor Subtype & Species | Radioligand | Ki (nM) | Source |
| A1 Adenosine Receptor (Guinea Pig) | [3H]-N6-cyclohexyladenosine ([3H]CHA) | 1.1 | [1] |
| A1 Adenosine Receptor (Human, cloned) | Specific radioligand | 1.7 | [1] |
| A2a Adenosine Receptor (Bovine) | [3H]-5'-N-ethylcarboxamidoadenosine ([3H]NECA) | 234 | [1] |
| A2a Adenosine Receptor (Human, cloned) | Specific radioligand | 105 | [1] |
| A3 Adenosine Receptor (Human, cloned) | Specific radioligand | 7940 | [1] |
Table 2: Functional Antagonist Potency (KB) of WRC-0571
| Assay System | Agonist | Measured Effect | KB (nM) | Source |
| Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | A1-mediated negative inotropic response | 3.4 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A1 Adenosine Receptor Signaling Pathway and Inhibition by WRC-0571.
References
The Pharmacology of (Rac)-WRC-0571: An In-depth Technical Guide
(Rac)-WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Pharmacological Data
This compound, chemically known as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, has demonstrated significant potency and selectivity for the A1 adenosine receptor in both in vitro and in vivo studies.[1] Its pharmacological activity has been primarily characterized through radioligand binding assays and functional studies in isolated tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with adenosine receptors.
Table 1: Radioligand Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| A1 Adenosine Receptor | Guinea Pig | [3H]-N6-cyclohexyladenosine ([3H]CHA) | 1.1 | [1] |
| A2a Adenosine Receptor | Bovine | [3H]-5'-N-ethylcarboxamidoadenosine ([3H]NECA) | 234 | [1] |
| A1 Adenosine Receptor | Human (cloned) | Not Specified | 1.7 | [1] |
| A2a Adenosine Receptor | Human (cloned) | Not Specified | 105 | [1] |
| A3 Adenosine Receptor | Human (cloned) | Not Specified | 7940 | [1] |
Table 2: Functional Antagonist Potency (KB) of this compound
| Receptor Subtype | Tissue Preparation | Agonist | KB (nM) | Reference |
| A1 Adenosine Receptor | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 | [1] |
Based on the data from human cloned adenosine receptors, this compound is approximately 62-fold selective for the A1 receptor over the A2a receptor and 4670-fold selective for the A1 receptor over the A3 receptor.[1] This remarkable selectivity for the A1 versus the A3 receptor subtype is a distinguishing feature of this compound.[1]
Mechanism of Action: A1 Adenosine Receptor Antagonism
This compound functions as a competitive antagonist at the A1 adenosine receptor. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate ion channel activity, such as opening potassium channels and inhibiting calcium channels, leading to a decrease in neuronal excitability and muscle contractility.
As an antagonist, this compound binds to the A1 receptor but does not elicit a cellular response. Instead, it blocks the binding of adenosine and other A1 agonists, thereby preventing the initiation of the downstream signaling events.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various adenosine receptor subtypes.
Methodology:
-
Membrane Preparation:
-
For guinea pig A1 receptors, cerebral cortical membranes are prepared. For bovine A2a receptors, striatal membranes are used. For human cloned receptors, membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the respective human adenosine receptor subtype.
-
Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, the following are added in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, supplemented with adenosine deaminase to remove endogenous adenosine).
-
50 µL of various concentrations of this compound.
-
50 µL of the specific radioligand (e.g., [3H]CHA for A1 receptors, [3H]NECA for A2a receptors) at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., 1 µM DPCPX for A1 receptors).
-
The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Isolated Atria Functional Assay
Objective: To determine the functional antagonist potency (KB) of this compound at the A1 adenosine receptor.
Methodology:
-
Tissue Preparation:
-
Male guinea pigs are euthanized, and the hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.
-
The atria are dissected free from the ventricles and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The atria are electrically stimulated to beat at a constant frequency (e.g., 1 Hz). The developed tension (inotropic response) is measured using an isometric force transducer.
-
-
Functional Assay:
-
The atria are allowed to equilibrate for at least 60 minutes.
-
A cumulative concentration-response curve to the A1 receptor agonist NECA is generated to determine the baseline negative inotropic effect.
-
The atria are then washed and incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to NECA is then generated in the presence of this compound.
-
-
Data Analysis:
-
The concentration-response curves for NECA in the absence and presence of this compound are plotted.
-
The dose ratio is calculated as the ratio of the EC50 of NECA in the presence of the antagonist to the EC50 of NECA in its absence.
-
The Schild equation is used to calculate the pA2 value, and from this, the KB (antagonist dissociation constant) is determined. The equation is: log(dose ratio - 1) = log[B] - log(KB), where [B] is the concentration of the antagonist.
-
References
(Rac)-WRC-0571 Ki value and binding affinity
An In-Depth Technical Guide on the Binding Affinity of (Rac)-WRC-0571
This guide provides a comprehensive overview of the binding characteristics of this compound, a potent and selective antagonist for the A1 adenosine (B11128) receptor. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
This compound has been characterized as a highly potent and selective antagonist of the A1 adenosine receptor. Its binding affinity has been determined through various radioligand binding assays and functional studies. The key quantitative data are summarized in the table below.
| Receptor/Tissue | Radioligand | Parameter | Value (nM) | Species |
| A1 Adenosine Receptor | [3H]-N6-cyclohexyladenosine (CHA) | Ki | 1.1 | Guinea Pig |
| A1 Adenosine Receptor | Radioligand | Ki | 1.7 | Human (cloned) |
| A2a Adenosine Receptor | [3H]-5'-N-ethylcarboxamidoadenosine | Ki | 234 | Bovine |
| A2a Adenosine Receptor | Radioligand | Ki | 105 | Human (cloned) |
| A3 Adenosine Receptor | Radioligand | Ki | 7940 | Human (cloned) |
| A1-mediated negative inotropic response | 5'-N-ethylcarboxamidoadenosine (NECA) | KB | 3.4 | Guinea Pig (isolated atria) |
Experimental Protocols
The determination of the Ki value for this compound involves a competitive radioligand binding assay. While the exact, detailed protocol used for every cited value may vary slightly, the general methodology is outlined below.
Membrane Preparation
-
Tissue/Cell Source: Tissues expressing the target adenosine receptor subtype (e.g., guinea pig brain for A1 receptors) or cell lines transfected with the cloned human receptor are used.
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50mM Tris-HCl).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.
Competitive Radioligand Binding Assay
-
Assay Components: The assay is typically performed in a multi-well plate and includes:
-
The prepared cell membranes.
-
A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-N6-cyclohexyladenosine for the A1 receptor).
-
A range of concentrations of the unlabeled competitor compound, this compound.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
Measurement and Data Analysis
-
Radioactivity Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Determination of IC50: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the concentration of WRC-0571 that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculation of Ki: The Ki value, which represents the inhibition constant for this compound, is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki value of this compound.
A1 Adenosine Receptor Signaling Pathway
This compound acts as an antagonist at the A1 adenosine receptor. By binding to this receptor, it blocks the downstream signaling cascade typically initiated by the endogenous agonist, adenosine.
WRC-0571: A Technical Guide to its High Selectivity for the A₁ Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the adenosine (B11128) receptor subtype selectivity of WRC-0571, a potent non-xanthine antagonist. The data presented herein is critical for researchers investigating the therapeutic potential of targeting the A₁ adenosine receptor.
Core Data Presentation: WRC-0571 Selectivity Profile
WRC-0571 exhibits a high degree of selectivity for the human A₁ adenosine receptor over other adenosine receptor subtypes. The following tables summarize the binding affinity (Kᵢ) and functional antagonism (Kₛ) data, providing a clear quantitative comparison of its potency at each receptor.
Table 1: Binding Affinity (Kᵢ) of WRC-0571 at Adenosine Receptor Subtypes
| Receptor Subtype (Species) | Radioligand Used | Kᵢ (nM) | Selectivity Ratio (A₁ vs. Other) |
| A₁ (Human) | [³H]-N⁶-Cyclohexyladenosine ([³H]CHA) | 1.7 | - |
| A₂ₐ (Human) | [³H]-5'-N-Ethylcarboxamidoadenosine ([³H]NECA) | 105 | 62-fold |
| A₃ (Human) | Not Specified | 7940 | 4670-fold |
| A₁ (Guinea Pig) | [³H]-N⁶-Cyclohexyladenosine ([³H]CHA) | 1.1 | - |
| A₂ₐ (Bovine) | [³H]-5'-N-Ethylcarboxamidoadenosine ([³H]NECA) | 234 | 213-fold (vs. Guinea Pig A₁) |
Data sourced from Martin et al., 1996.[1]
Table 2: Functional Antagonist Potency (Kₛ) of WRC-0571
| Receptor Subtype & Tissue (Species) | Agonist Used | Measured Response | Kₛ (nM) | Selectivity Implication |
| A₁ (Guinea Pig Atria) | 5'-N-Ethylcarboxamidoadenosine (NECA) | Negative Inotropic Response | 3.4 | Potent A₁ antagonism |
| A₂ₛ (Guinea Pig Aorta) | 5'-N-Ethylcarboxamidoadenosine (NECA) | Relaxation | >2500-fold less potent than at A₁ | Weak A₂ₛ antagonism |
Data sourced from Martin et al., 1996.[1]
Experimental Protocols
The following sections detail the generalized methodologies employed to determine the selectivity profile of WRC-0571.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target adenosine receptor subtype (e.g., guinea pig brain for A₁, bovine striatum for A₂ₐ, or CHO/HEK293 cells stably expressing human A₁, A₂ₐ, or A₃ receptors) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2][3][4]
-
The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.[2]
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[2][4]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer (e.g., 50 mM Tris-HCl containing MgCl₂).[3]
-
A fixed concentration of the appropriate radioligand (e.g., [³H]CHA for A₁ receptors, [³H]NECA for A₂ₐ receptors).[1]
-
Increasing concentrations of the unlabeled test compound (WRC-0571).
-
The membrane preparation is added to initiate the binding reaction.[4]
-
-
Total Binding wells contain only the radioligand and membranes, while Non-specific Binding wells contain the radioligand, membranes, and a saturating concentration of a non-labeled standard adenosine receptor ligand to block all specific binding.[3][4]
-
The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[2][3]
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[2][4]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[4]
-
The radioactivity retained on the filters is measured using a scintillation counter.[4]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of WRC-0571 that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
WRC-0571: A Technical Guide to its Antagonist Activity at the A₁ Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A₁ adenosine (B11128) receptor.[1] This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its antagonist activity. While the initial query concerned inverse agonist activity, a thorough review of the available scientific literature indicates that WRC-0571 is consistently characterized as a competitive antagonist, effectively blocking the actions of adenosine and other agonists at the A₁ receptor. There is currently no direct scientific evidence to suggest that WRC-0571 exhibits inverse agonist properties. This document summarizes the key quantitative data, experimental methodologies used in its characterization, and the relevant signaling pathways.
Quantitative Pharmacological Data
The antagonist potency and selectivity of WRC-0571 have been determined through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Radioligand Binding Affinity of WRC-0571 at Adenosine Receptor Subtypes
| Receptor Subtype & Species | Radioligand | Kᵢ (nM) | Selectivity vs. A₁ | Reference |
| Guinea Pig A₁ | [³H]-N⁶-cyclohexyladenosine (CHA) | 1.1 | - | [1] |
| Human A₁ | [¹²⁵I]-Aminobenzyladenosine (ABA) | 1.7 | - | [1] |
| Bovine A₂ₐ | [³H]-5'-N-ethylcarboxamidoadenosine (NECA) | 234 | 213-fold (vs. Guinea Pig A₁) | [1] |
| Human A₂ₐ | [¹²⁵I]-APE | 105 | 62-fold | [1] |
| Human A₃ | [¹²⁵I]-AB-MECA | 7940 | 4670-fold | [1] |
Table 2: Functional Antagonist Activity of WRC-0571
| Preparation | Agonist | Measured Response | Kₑ (nM) | Reference |
| Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | Negative Inotropic Response | 3.4 | [1] |
Experimental Protocols
The characterization of WRC-0571 involved standard and well-established pharmacological assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of WRC-0571 for different adenosine receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Membranes were prepared from tissues or cells expressing the target adenosine receptor subtype (e.g., guinea pig brain for A₁, bovine striatum for A₂ₐ, and CHO cells transfected with human A₁, A₂ₐ, or A₃ receptors).
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]-CHA for A₁) was incubated with the prepared membranes in the presence of varying concentrations of WRC-0571.
-
Separation: The incubation mixture was filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: The concentration of WRC-0571 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Antagonism in Isolated Guinea Pig Atria
-
Objective: To determine the functional antagonist potency (Kₑ) of WRC-0571 at the A₁ adenosine receptor.
-
Protocol:
-
Tissue Preparation: Guinea pig atria were isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Measurement of Contraction: The force of atrial contraction (inotropic response) was measured and recorded.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for the A₁ agonist NECA was generated to determine its EC₅₀ for the negative inotropic effect.
-
Antagonist Incubation: The atrial preparations were incubated with a fixed concentration of WRC-0571 for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve for NECA was generated in the presence of WRC-0571.
-
Data Analysis: The Schild equation was used to calculate the Kₑ value from the rightward shift in the NECA concentration-response curve caused by WRC-0571.
-
Signaling Pathways and Mechanism of Action
WRC-0571 acts as a competitive antagonist at the A₁ adenosine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway inhibited by WRC-0571 is the Gᵢ/ₒ-mediated inhibition of adenylyl cyclase.
Caption: A₁ Receptor Antagonism by WRC-0571.
The diagram above illustrates the mechanism of action. Adenosine normally binds to and activates the A₁ receptor, leading to the activation of the inhibitory G-protein (Gᵢ). This, in turn, inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent cellular responses, such as a decrease in heart rate. WRC-0571 competitively binds to the A₁ receptor, preventing adenosine from binding and thereby blocking this entire signaling cascade.
Caption: Workflow for Characterizing WRC-0571.
Conclusion
WRC-0571 is a well-characterized pharmacological tool and potential therapeutic agent that functions as a highly potent and selective competitive antagonist of the A₁ adenosine receptor. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity for the A₁ receptor and its ability to effectively block agonist-induced responses. The primary mechanism of action involves the inhibition of the Gᵢ-mediated adenylyl cyclase signaling pathway. While the concept of inverse agonism is relevant for some GPCR ligands, the current body of scientific literature defines the activity of WRC-0571 as that of a neutral antagonist. Further research would be required to investigate any potential for inverse agonism under specific experimental conditions, such as in systems with high constitutive A₁ receptor activity.
References
WRC-0571: A Technical Guide to a Potent and Selective Non-Xanthine A₁ Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRC-0571 is a highly potent and selective non-xanthine antagonist of the A₁ adenosine (B11128) receptor.[1] Its chemical designation is 8-(N-methylisopropyl)amino-N⁶-(5'-endohydroxy-endonorbornyl)-9-methyladenine.[1] Unlike traditional xanthine-based antagonists such as caffeine (B1668208) and theophylline, WRC-0571 possesses a distinct chemical structure, which contributes to its high affinity and selectivity for the A₁ adenosine receptor subtype. This technical guide provides a comprehensive overview of the pharmacological properties of WRC-0571, including its binding characteristics, functional activity, and the signaling pathways it modulates. The information is presented to support further research and drug development efforts centered on A₁ adenosine receptor antagonism.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of WRC-0571.
Table 1: Radioligand Binding Affinity of WRC-0571
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Guinea Pig A₁ | [³H]-N⁶-cyclohexyladenosine (CHA) | Guinea Pig Brain Membranes | 1.1 | [1] |
| Bovine A₂ₐ | [³H]-5'-N-ethylcarboxamidoadenosine (NECA) | Bovine Striatal Membranes | 234 | [1] |
| Human A₁ (cloned) | Specific Radioligand | Recombinant Cell Membranes | 1.7 | [1] |
| Human A₂ₐ (cloned) | Specific Radioligand | Recombinant Cell Membranes | 105 | [1] |
| Human A₃ (cloned) | Specific Radioligand | Recombinant Cell Membranes | 7940 | [1] |
Table 2: Functional Antagonist Potency of WRC-0571
| Assay | Tissue/System | Agonist | Kₑ (nM) | Reference |
| Negative Inotropic Response | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 | [1] |
Experimental Protocols
The following are illustrative experimental protocols based on standard methodologies for characterizing adenosine receptor antagonists. The exact protocols for the original characterization of WRC-0571 may vary.
Radioligand Binding Assay (Illustrative Protocol)
-
Membrane Preparation:
-
Homogenize guinea pig forebrain or appropriate tissue expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand (e.g., 1 nM [³H]-N⁶-cyclohexyladenosine for A₁ receptors), and varying concentrations of WRC-0571.
-
For determination of non-specific binding, add a high concentration of a non-labeled standard antagonist (e.g., 10 µM theophylline).
-
Incubate the mixture at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of WRC-0571 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Functional Antagonism in Isolated Guinea Pig Atria (Illustrative Protocol)
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and rapidly excise the heart.
-
Isolate the left and right atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach the atria to an isometric force transducer to record contractile force.
-
Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
-
Functional Assay:
-
Generate a cumulative concentration-response curve for the A₁ receptor agonist NECA to establish a baseline negative inotropic effect.
-
Wash the atria and allow them to return to their baseline contractility.
-
Incubate the atria with a fixed concentration of WRC-0571 for a predetermined period (e.g., 30 minutes).
-
In the continued presence of WRC-0571, generate a second cumulative concentration-response curve for NECA.
-
-
Data Analysis:
-
Compare the concentration-response curves of NECA in the absence and presence of WRC-0571.
-
Calculate the dose ratio (the ratio of the EC₅₀ of NECA in the presence of WRC-0571 to the EC₅₀ of NECA in its absence).
-
Determine the equilibrium dissociation constant (Kₑ) using the Schild equation: log(dose ratio - 1) = log[B] - log(Kₑ), where [B] is the concentration of the antagonist (WRC-0571). A linear Schild plot with a slope of unity is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflows
A₁ Adenosine Receptor Signaling Pathway
WRC-0571, as an antagonist, blocks the downstream signaling cascade initiated by the activation of the A₁ adenosine receptor. The canonical signaling pathway for the A₁ receptor is depicted below.
Caption: A₁ Adenosine Receptor Signaling Pathway blocked by WRC-0571.
Experimental Workflow for Characterization of a Novel A₁ Receptor Antagonist
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel compound like WRC-0571.
Caption: Experimental workflow for characterizing WRC-0571.
Conclusion
WRC-0571 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the A₁ adenosine receptor. Its non-xanthine structure, high potency, and remarkable selectivity for the A₁ subtype over other adenosine receptors make it a superior research compound compared to less selective, traditional antagonists. The data presented in this guide underscore its utility in both in vitro and in vivo experimental settings. Further investigation into its therapeutic potential, guided by the principles of its mechanism of action, is warranted.
References
The Racemic Nature of (Rac)-WRC-0571: A Technical Overview for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-WRC-0571 is a potent and highly selective non-xanthine antagonist of the A₁ adenosine (B11128) receptor. While detailed public data on the individual enantiomers of WRC-0571 is scarce, foundational patents suggest that optically active forms of related N⁶-substituted 9-methyladenines exhibit greater activity as A₁ adenosine receptor antagonists. This guide provides a comprehensive overview of the known pharmacology of racemic WRC-0571, outlines established methodologies for the chiral separation of analogous compounds, and presents a hypothetical framework for the investigation of the stereospecific activity of WRC-0571 enantiomers. The provided experimental protocols and signaling pathway diagrams are intended to serve as a practical resource for researchers in the field of adenosine receptor pharmacology and chiral drug development.
Introduction to this compound
This compound, chemically known as 8-(N-methylisopropyl)amino-N⁶-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a well-characterized antagonist of the A₁ adenosine receptor.[1] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the A₁ receptor and a potential lead compound for therapeutic development. The designation "(Rac)" indicates that the compound is synthesized and typically studied as a racemic mixture, containing equal amounts of its two enantiomers. A foundational patent covering N⁶-substituted 9-methyladenines, including the structural class of WRC-0571, notes that "optically active compounds are especially active as antagonists of A1 adenosine receptors." This suggests that the pharmacological activity of WRC-0571 likely resides predominantly in one of its enantiomers, highlighting the importance of chiral separation and stereospecific characterization.
Pharmacological Profile of Racemic WRC-0571
The racemic mixture of WRC-0571 has been evaluated for its binding affinity to various adenosine receptor subtypes. The available data demonstrates its high potency and selectivity for the human A₁ adenosine receptor.
| Receptor Subtype | Ki (nM) | Selectivity vs. A₁ |
| Human A₁ | 1.7 | - |
| Human A₂ₐ | 105 | 62-fold |
| Human A₃ | 7940 | 4670-fold |
| Data sourced from a study on cloned human adenosine receptors.[1] |
Postulated Signaling Pathway of A₁ Adenosine Receptor Antagonism
The primary mechanism of action of WRC-0571 is the competitive antagonism of the A₁ adenosine receptor, a G protein-coupled receptor (GPCR). Upon binding, WRC-0571 is expected to block the downstream signaling cascade typically initiated by adenosine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols for Chiral Separation and Analysis
While a specific protocol for the resolution of this compound is not publicly available, methodologies for the chiral separation of similar small molecule amine-containing compounds are well-established. A generalizable approach using High-Performance Liquid Chromatography (HPLC) is detailed below.
Chiral HPLC Method Development
Objective: To separate the enantiomers of this compound for individual characterization.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV or mass spectrometer detector.
Columns:
-
A chiral stationary phase (CSP) column is required. Common choices for amine-containing compounds include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or protein-based columns.
Mobile Phase Optimization:
-
Initial Screening: A typical starting mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol).
-
Additive Inclusion: To improve peak shape and resolution of amine-containing compounds, a small percentage of a basic additive (e.g., diethylamine (B46881) or triethylamine) is often added to the mobile phase.
-
Gradient vs. Isocratic Elution: Both elution modes should be tested to achieve optimal separation.
Detection:
-
UV detection at a wavelength where WRC-0571 exhibits strong absorbance.
-
Mass spectrometry (LC-MS) can be used for more sensitive and specific detection, especially in biological matrices.
Hypothetical Workflow:
References
WRC-0571: A Technical Guide to its Potential Therapeutic Applications as a Potent and Selective A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR). Preclinical data has demonstrated its significant affinity and selectivity for the human A1AR, suggesting potential therapeutic applications in a range of cardiovascular, renal, and neurological disorders where modulation of adenosinergic signaling is desirable. This document provides a comprehensive overview of the available data on WRC-0571, its mechanism of action, potential therapeutic avenues, and detailed experimental protocols for its characterization.
Introduction to WRC-0571 and the A1 Adenosine Receptor
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2][3] The A1 adenosine receptor (A1AR) is of particular therapeutic interest due to its widespread distribution and critical role in regulating cellular activity in the cardiovascular system, central nervous system (CNS), and kidneys.[4][5][6]
The A1AR primarily couples to inhibitory G proteins (Gi/o), and its activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2][4][7][8] This signaling pathway ultimately results in reduced neuronal excitability, decreased heart rate, and modulation of renal filtration and sodium reabsorption.[1][4][6]
WRC-0571, chemically identified as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a potent and highly selective antagonist developed to block the effects of adenosine at the A1 receptor. Its high selectivity minimizes off-target effects that are common with non-selective antagonists like caffeine (B1668208) and theophylline.[1]
Quantitative Data: Potency and Selectivity of WRC-0571
The following tables summarize the binding affinities and functional antagonism data for WRC-0571, highlighting its potency and selectivity for the A1 adenosine receptor.
Table 1: In Vitro Receptor Binding Affinity of WRC-0571
| Receptor Subtype | Tissue/System | Radioligand | Ki (nM) | Reference |
|---|---|---|---|---|
| A1 Adenosine Receptor | Guinea Pig Brain | [3H]-N6-cyclohexyladenosine (CHA) | 1.1 | [4] |
| A1 Adenosine Receptor | Cloned Human | - | 1.7 | [4] |
| A2a Adenosine Receptor | Bovine Striatum | [3H]-5'-N-ethylcarboxamidoadenosine (NECA) | 234 | [4] |
| A2a Adenosine Receptor | Cloned Human | - | 105 | [4] |
| A3 Adenosine Receptor | Cloned Human | - | 7940 |[4] |
Table 2: Functional Antagonism and Selectivity Ratios of WRC-0571
| Parameter | System | Agonist | Value | Reference |
|---|---|---|---|---|
| KB (A1 Receptor) | Guinea Pig Isolated Atria (Inotropic Response) | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 nM | [4] |
| A1 vs. A2a Selectivity | Cloned Human Receptors | - | 62-fold | [4] |
| A1 vs. A3 Selectivity | Cloned Human Receptors | - | 4670-fold | [4] |
| A1 vs. A2b Selectivity | Guinea Pig Functional Assays | NECA | >2500-fold |[4] |
Table 3: In Vivo Efficacy of WRC-0571
| Model | Effect Measured | Effective Dose | Reference |
|---|---|---|---|
| Anesthetized Rats | Antagonism of Adenosine-Induced Bradycardia | 1 nmol/kg | [4] |
| Anesthetized Rats | A2-mediated Hindquarter Vasodilation | No effect up to 10,000 nmol/kg | [4] |
| - | Oral Activity | 0.3 µmol/kg |[4] |
Potential Therapeutic Applications
The selective antagonism of the A1AR by WRC-0571 opens up several promising therapeutic avenues.
Cardiovascular Diseases
In the heart, A1AR activation slows the heart rate and reduces the force of contraction.[1][4] A1AR antagonists, such as WRC-0571, could be beneficial in conditions like heart failure. In heart failure, increased adenosine levels can contribute to excessive inhibition of cardiac function.[9][10] By blocking these receptors, an antagonist may enhance cardiac output and improve symptoms.[9][10]
Renal Disorders
Adenosine plays a crucial role in regulating renal hemodynamics and tubular function.[11][12] A1AR activation constricts the afferent arterioles, reducing the glomerular filtration rate (GFR), and increases sodium reabsorption in the proximal tubule.[11][12][13] An A1AR antagonist like WRC-0571 could therefore act as a novel diuretic, increasing urine and sodium excretion while preserving or even improving GFR, which is particularly advantageous in treating edema associated with heart failure.[6][14][15]
Neurological and Central Nervous System (CNS) Disorders
In the CNS, adenosine is a key neuromodulator with generally inhibitory effects mediated by A1ARs.[16][17][18] These receptors reduce neurotransmitter release and neuronal excitability.[16] Consequently, A1AR antagonists have the potential to enhance cognitive function and promote wakefulness.[9] This suggests possible applications in treating conditions characterized by excessive neuronal inhibition or sleepiness.[9] Furthermore, A1ARs are implicated in seizure suppression, and their modulation could be explored in epilepsy research.[16][19]
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
Activation of the A1AR by adenosine initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. The Gβγ subunits can also directly activate potassium channels and inhibit calcium channels, leading to hyperpolarization and reduced cellular excitability.
References
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. Role of A1 adenosine receptor in cardiovascular diseases: Bridging molecular mechanisms with therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]
- 9. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Adenosine receptors and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. mdpi.com [mdpi.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. [PDF] Adenosine A(1) receptors in the central nervous system: their functions in health and disease, and possible elucidation by PET imaging. | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (Rac)-WRC-0571 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is implicated in various pathological conditions, making the identification and characterization of its inhibitors a critical area of research. (Rac)-WRC-0571 is a novel compound under investigation for its potential to inhibit ferroptosis. These application notes provide detailed protocols for a series of in vitro assays to characterize the efficacy and mechanism of action of this compound as a ferroptosis inhibitor.
The following protocols outline methods to:
-
Assess the protective effect of this compound on cell viability in the presence of ferroptosis inducers.
-
Quantify the inhibition of lipid peroxidation.
-
Determine the target engagement of the compound within cells.
-
Measure the activity of key enzymes in the ferroptosis pathway.
-
Analyze the expression of key regulatory proteins.
Key Signaling Pathway: Ferroptosis
Ferroptosis is primarily regulated by the activity of Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Caption: Simplified signaling pathway of ferroptosis induction and inhibition.
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Ferroptosis-Induced Cells
| Cell Line | Ferroptosis Inducer | Inducer Conc. (µM) | This compound IC50 (µM) | Positive Control (Ferrostatin-1) IC50 (µM) |
| HT-1080 | RSL3 | 1 | Value | Value |
| BJeLR | Erastin | 10 | Value | Value |
| PANC-1 | RSL3 | 2 | Value | Value |
Table 2: Inhibition of Lipid Peroxidation by this compound
| Cell Line | Treatment | This compound Conc. (µM) | C11-BODIPY Oxidation (% of RSL3 control) |
| HT-1080 | RSL3 (1 µM) | 0.1 | Value |
| HT-1080 | RSL3 (1 µM) | 1 | Value |
| HT-1080 | RSL3 (1 µM) | 10 | Value |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Target Protein | Treatment | Temperature (°C) | Soluble Protein (% of 37°C control) |
| GPX4 | Vehicle | 50 | Value |
| GPX4 | Vehicle | 54 | Value |
| GPX4 | Vehicle | 58 | Value |
| GPX4 | This compound (10 µM) | 50 | Value |
| GPX4 | This compound (10 µM) | 54 | Value |
| GPX4 | This compound (10 µM) | 58 | Value |
Experimental Protocols
Protocol 1: Cell Viability Assay to Measure Protection Against Ferroptosis
This protocol determines the ability of this compound to rescue cells from ferroptosis induced by RSL3 (a GPX4 inhibitor) or Erastin (a System Xc- inhibitor).
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Ferrostatin-1 (positive control)
-
RSL3 or Erastin
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Workflow:
Caption: Workflow for the cell viability assay.
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Ferrostatin-1.
-
Pre-treat cells with various concentrations of this compound or Ferrostatin-1 for 1-2 hours.
-
Add a pre-determined concentration of RSL3 or Erastin to induce ferroptosis.
-
Incubate for 24-48 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Normalize the data to untreated controls and calculate the IC50 values.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay quantifies lipid ROS, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1]
Materials:
-
Cell line (e.g., HT-1080)
-
6-well plates or chamber slides
-
This compound
-
RSL3
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer or fluorescence microscope
Workflow:
Caption: Workflow for the C11-BODIPY lipid peroxidation assay.
Procedure:
-
Seed cells in appropriate vessels and allow them to adhere overnight.
-
Treat cells with this compound for 1 hour, followed by co-incubation with RSL3 for 4-6 hours.
-
During the last 30 minutes of incubation, add C11-BODIPY 581/591 probe to a final concentration of 2.5-5 µM.
-
Wash the cells twice with HBSS.
-
For flow cytometry, trypsinize and resuspend cells in HBSS.
-
Analyze the cells, measuring the fluorescence emission shift from red (~590 nm) to green (~510 nm) which indicates lipid peroxidation.
-
Quantify the mean fluorescence intensity of the green channel.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its target protein (e.g., GPX4) in a cellular context.[2][3] Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents for Western Blot (SDS-PAGE gels, transfer buffer, antibodies)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 2-4 hours.
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse cells by freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (e.g., GPX4) at each temperature by Western Blot.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Protocol 4: In Vitro GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 in cell lysates.
Materials:
-
Cell lysates
-
GPX4 activity assay kit (e.g., from Cayman Chemical, MyBioSource)[4][5]
-
This compound
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with or without this compound.
-
Follow the manufacturer's protocol for the GPX4 activity assay kit. Typically, these assays are coupled enzymatic reactions where GPX4 activity is linked to the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[6][7]
-
Briefly, the reaction mixture includes the cell lysate, glutathione, glutathione reductase, and NADPH.
-
The reaction is initiated by adding a substrate like cumene (B47948) hydroperoxide.
-
The absorbance at 340 nm is measured kinetically.
-
Calculate GPX4 activity based on the rate of NADPH consumption.
Protocol 5: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol is for analyzing the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and ACSL4.[8][9]
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with a ferroptosis inducer and/or this compound.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and quantify the band intensities, normalizing to a loading control like β-actin.
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-WRC-0571 in A1 Adenosine Receptor Function Studies
(Rac)-WRC-0571 is a potent and highly selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR). Its high affinity and selectivity make it an invaluable tool for researchers, scientists, and drug development professionals investigating the physiological and pathophysiological roles of the A1AR. These application notes provide detailed protocols for the use of this compound in characterizing A1AR binding and function.
Overview of this compound
This compound, chemically known as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a powerful antagonist used to probe the function and signaling pathways of the A1 adenosine receptor. The A1AR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein (Gi/o). Activation of the A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.
Quantitative Data
The binding affinity of this compound for adenosine receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its high selectivity for the A1AR.
| Compound | Receptor Subtype | Species | Radioligand | Kᵢ (nM) | Selectivity (fold vs. A1) |
| This compound | A1 | Guinea Pig | [³H]-CHA | 1.1[1][2] | - |
| This compound | A1 | Human | [³H]-CHA | 1.7[2] | - |
| This compound | A2a | Bovine | [³H]-NECA | 234[2] | 213 |
| This compound | A2a | Human | [³H]-CGS 21680 | 105[2] | 62 |
| This compound | A3 | Human | [¹²⁵I]-AB-MECA | 7940[2] | 4670 |
Experimental Protocols
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol is designed to determine the binding affinity of this compound for the A1 adenosine receptor using a competitive binding assay with a radiolabeled A1AR agonist, such as [³H]-N⁶-cyclohexyladenosine ([³H]-CHA).
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from CHO-hA1 cells or guinea pig brain tissue)
-
This compound
-
[³H]-N⁶-cyclohexyladenosine ([³H]-CHA)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled A1AR agonist (e.g., 10 µM R-PIA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the desired concentration of this compound or vehicle.
-
50 µL of [³H]-CHA (at a final concentration close to its Kd, e.g., 2 nM).
-
100 µL of the A1AR-containing membrane preparation (protein concentration adjusted to provide adequate signal).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Adenylyl Cyclase
This protocol measures the ability of this compound to antagonize the A1AR-mediated inhibition of adenylyl cyclase. A1AR activation by an agonist inhibits the forskolin-stimulated production of cAMP. This compound is expected to reverse this inhibition.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., CHO-hA1 or HEK293-hA1 cells)
-
This compound
-
A1 adenosine receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA, or R-Phenylisopropyladenosine, R-PIA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, TR-FRET, or AlphaScreen-based)
Procedure:
-
Seed the A1AR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add the A1AR agonist (e.g., 100 nM CPA) to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes at 37°C to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
The results should demonstrate that the A1AR agonist inhibits forskolin-stimulated cAMP accumulation, and this inhibition is reversed by this compound in a dose-dependent manner.
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional cAMP Assay Workflow.
Caption: Chemical Structure of this compound.
References
Application Notes and Protocols for (Rac)-WRC-0571, a Selective A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WRC-0571 is a potent and selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR).[1] As a G protein-coupled receptor (GPCR), the A1AR is a critical regulator of various physiological processes, making it an attractive target for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound and other A1AR antagonists.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay | Reference |
| Ki | 1.1 nM | Guinea Pig | [3H]-N6-cyclohexyladenosine (CHA) binding | [1] |
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, A1AR activation can modulate various ion channels and other signaling pathways. The antagonistic action of this compound blocks these downstream effects by preventing agonist binding to the receptor.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the A1AR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 or CHO cells stably expressing the human A1AR
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) or [3H]-CHA
-
This compound or other test compounds
-
Non-specific binding control (e.g., 10 µM DPCPX)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of membrane preparation (typically 10-20 µg of protein).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of varying concentrations of this compound or test compound.
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl) to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human A1AR
-
Cell culture medium
-
Forskolin (to stimulate adenylyl cyclase)
-
A1AR agonist (e.g., Adenosine or CPA)
-
This compound or other test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Protocol:
-
Cell Plating:
-
Seed cells into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or the test compound for 15-30 minutes.
-
Add a fixed concentration of the A1AR agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of the antagonist.
-
Determine the IC50 value from the dose-response curve.
-
3. β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the A1AR and β-arrestin, a key event in GPCR desensitization and signaling.
Materials:
-
HEK293 cells co-expressing A1AR fused to a luciferase fragment (e.g., LgBiT) and β-arrestin 2 fused to the complementary fragment (e.g., SmBiT) (e.g., NanoBiT® technology).[3]
-
Cell culture medium
-
A1AR agonist
-
This compound or other test compounds
-
Luciferase substrate (e.g., furimazine)
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed the engineered cells in a white, clear-bottom 96-well plate and incubate for 24 hours.[3]
-
-
Assay Procedure:
-
Add varying concentrations of this compound or the test compound to the cells and pre-incubate.
-
Add a fixed concentration of the A1AR agonist.
-
Add the luciferase substrate.
-
-
Measurement:
-
Measure luminescence at different time points using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the log concentration of the antagonist to determine its potency in blocking agonist-induced β-arrestin recruitment.
-
In Vivo Experiments
1. Cardiovascular Studies in Rodents
This experimental design assesses the ability of this compound to antagonize the cardiovascular effects of an A1AR agonist.
Animal Model:
-
Male Sprague-Dawley rats
Protocol:
-
Animal Preparation:
-
Anesthetize the rats and catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
-
Drug Administration:
-
Administer a bolus of an A1AR agonist (e.g., adenosine or CPA) intravenously and record the resulting bradycardia and hypotension.
-
Administer this compound intravenously at various doses.
-
After a suitable pre-treatment time, re-administer the A1AR agonist and record the cardiovascular responses.
-
-
Data Analysis:
-
Compare the agonist-induced changes in heart rate and blood pressure before and after the administration of this compound to determine its antagonistic activity in vivo.
-
2. Seizure Models in Mice
This model evaluates the potential pro- or anti-convulsant effects of A1AR modulation.
Animal Model:
-
Male Swiss-Webster mice
Protocol:
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal).
-
After a pre-treatment period, induce seizures using a chemical convulsant (e.g., pentylenetetrazol or kainic acid).
-
-
Observation:
-
Observe the mice for the onset and severity of seizures, and record latency to seizures and mortality.
-
-
Data Analysis:
-
Compare the seizure parameters in the vehicle-treated and this compound-treated groups to assess the effect of A1AR antagonism on seizure susceptibility.
-
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound and other A1 adenosine receptor antagonists. The detailed protocols for in vitro and in vivo experiments will enable researchers to thoroughly characterize the pharmacological properties of these compounds and guide their development as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
Application Notes and Protocols for WRC-0571 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor.[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the A1 adenosine receptor in various in vivo models. These application notes provide a summary of the known characteristics of WRC-0571, a representative in vivo experimental protocol, and a diagram of the A1 adenosine receptor signaling pathway.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for WRC-0571.
Table 1: In Vitro Receptor Binding Affinity and Potency of WRC-0571 [1]
| Receptor Subtype | Species | Assay | Value |
| A1 Adenosine Receptor | Guinea Pig | [3H]-CHA Binding (Ki) | 1.1 nM |
| A1 Adenosine Receptor | Human | Radioligand Binding (Ki) | 1.7 nM |
| A2a Adenosine Receptor | Bovine | [3H]-NECA Binding (Ki) | 234 nM |
| A2a Adenosine Receptor | Human | Radioligand Binding (Ki) | 105 nM |
| A3 Adenosine Receptor | Human | Radioligand Binding (Ki) | 7940 nM |
| A1-mediated negative inotropic response | Guinea Pig Atria | NECA antagonism (KB) | 3.4 nM |
Table 2: In Vivo Dosage and Activity of WRC-0571 in Rats [1]
| Activity | Dosage | Route of Administration | Animal Model |
| Antagonism of adenosine-induced bradycardia | 1 nmol/kg | Intravenous | Anesthetized Rats |
| Oral Activity | 0.3 µmol/kg | Oral | Anesthetized Rats |
Signaling Pathway
WRC-0571 acts as an antagonist at the A1 adenosine receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A1 receptor involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway Antagonized by WRC-0571.
Experimental Protocols
Representative In Vivo Protocol: Evaluation of a Selective A1 Adenosine Receptor Antagonist in a Rat Model of Cardiovascular Response
1. Objective:
To assess the in vivo efficacy of an A1 adenosine receptor antagonist in blocking adenosine-induced bradycardia in anesthetized rats.
2. Materials:
-
WRC-0571 (or other selective A1 adenosine receptor antagonist)
-
Adenosine
-
Anesthetic agent (e.g., sodium pentobarbital, isoflurane)
-
Saline (0.9% NaCl)
-
Vehicle for drug dissolution (e.g., saline, DMSO, or as specified by the manufacturer)
-
Male Sprague-Dawley rats (250-300g)
-
Surgical instruments for catheterization
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and recording system for monitoring heart rate and blood pressure
-
Syringes and needles
-
Animal scale
-
Heating pad
3. Animal Preparation and Surgical Procedure:
-
Anesthetize the rat using the chosen anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Perform a tracheotomy to ensure a patent airway, if necessary.
-
Isolate the right carotid artery and insert a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to continuously monitor arterial blood pressure and heart rate.
-
Isolate the left jugular vein and insert a catheter for intravenous administration of test compounds.
-
Allow the animal to stabilize for at least 20-30 minutes after the surgical procedures before starting the experiment.
4. Experimental Design:
-
Group 1: Vehicle Control + Adenosine Challenge: Administer the vehicle for the A1 antagonist, followed by an adenosine challenge.
-
Group 2: WRC-0571 + Adenosine Challenge: Administer WRC-0571, followed by an adenosine challenge.
-
Dose-Response (Optional): Include multiple dose groups for WRC-0571 to determine the dose-dependent effect.
5. Experimental Procedure:
-
Record a stable baseline of heart rate and blood pressure for at least 10 minutes.
-
Adenosine Challenge (Pre-treatment): Administer a bolus intravenous injection of adenosine (e.g., 50-100 µg/kg) and record the resulting transient bradycardia. Allow the heart rate to return to baseline.
-
Antagonist Administration:
-
For Group 1, administer an intravenous injection of the vehicle.
-
For Group 2, administer an intravenous injection of WRC-0571 at the desired dose (e.g., starting with 1 nmol/kg).
-
-
Wait for a predetermined period (e.g., 10-15 minutes) to allow for drug distribution.
-
Adenosine Challenge (Post-treatment): Repeat the intravenous adenosine challenge as in step 2.
-
Record the changes in heart rate and blood pressure.
-
At the end of the experiment, euthanize the animal using an approved method.
6. Data Analysis:
-
Calculate the change in heart rate from the baseline in response to the adenosine challenge before and after the administration of the vehicle or WRC-0571.
-
Express the antagonist effect as the percentage inhibition of the adenosine-induced bradycardia.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the responses between the vehicle and WRC-0571 treated groups. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: In Vivo Experimental Workflow for Evaluating WRC-0571.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 Receptors Participate in Excitability Changes after Cortical Epileptic Afterdischarges in Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo | PLOS One [journals.plos.org]
- 4. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (Rac)-WRC-0571 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of (Rac)-WRC-0571, a potent and selective non-xanthine antagonist of the A1 adenosine (B11128) receptor. The provided methodologies are essential for ensuring the accurate and reproducible use of this compound in various research and drug development applications. Adherence to these protocols will help in maintaining the stability and efficacy of this compound for in vitro and in vivo studies.
Introduction
This compound is a highly potent and selective antagonist of the A1 adenosine receptor, demonstrating a Ki value of 1.1 nM for guinea pig A1 receptors. Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of the A1 adenosine receptor. Proper preparation of stock solutions is a critical first step in any experiment to ensure reliable and consistent results. This guide outlines the necessary procedures for dissolving, storing, and handling this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₈N₆O |
| Molecular Weight | 384.48 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically ≥98% |
Solubility and Storage Recommendations
The solubility of this compound is a key factor in the preparation of stock solutions. Like many small molecule inhibitors, it exhibits poor solubility in aqueous solutions but is soluble in organic solvents.
| Solvent | Maximum Recommended Concentration | Storage of Stock Solution | Stability |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | -20°C or -80°C | Up to 6 months at -80°C, Up to 3 months at -20°C.[1][2] |
| Ethanol | Sparingly soluble | Not Recommended | Not Determined |
Note: For optimal results, use anhydrous DMSO to prepare stock solutions, as moisture can affect the stability of the compound.[3] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or opaque microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.845 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.845 mg of the compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound is difficult to dissolve, gentle warming in a 37°C water bath for a few minutes or brief sonication can be used to aid dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution: It is recommended to perform serial dilutions of the high-concentration stock solution in the desired cell culture medium or buffer to achieve the final working concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation.[3]
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of culture medium (this creates a 100 µM intermediate solution).
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of culture medium to achieve a final concentration of 10 µM.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the experimental system. The final concentration of DMSO in cell-based assays should ideally be below 0.5% to avoid cytotoxicity.[5]
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately for best results.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Context
This compound acts as an antagonist at the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR). The canonical signaling pathway for A1AR involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. By blocking this receptor, this compound can prevent the effects of endogenous adenosine.
Caption: Simplified A1 adenosine receptor signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Radioligand Binding Assay with WRC-0571
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays with WRC-0571, a highly potent and selective antagonist of the A₁ adenosine (B11128) receptor.
Introduction
WRC-0571, chemically identified as 8-(N-methylisopropyl)amino-N⁶-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a non-xanthine derivative that demonstrates high affinity and selectivity for the A₁ adenosine receptor.[1] Its properties make it a valuable pharmacological tool for studying the A₁ adenosine receptor's role in various physiological and pathological processes. Radioligand binding assays are fundamental in characterizing the interaction of compounds like WRC-0571 with their target receptors. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. In this setup, the unlabeled antagonist, WRC-0571, competes with a known radiolabeled ligand for binding to the A₁ adenosine receptor. The amount of radioligand displaced by WRC-0571 is proportional to its affinity for the receptor. By measuring the concentration of WRC-0571 required to inhibit 50% of the specific binding of the radioligand (IC₅₀), the inhibition constant (Ki) can be calculated. A commonly used radioligand for A₁ adenosine receptor binding assays is [³H]-N⁶-cyclohexyladenosine ([³H]-CHA).[1]
Quantitative Data Summary
The following table summarizes the binding affinity of WRC-0571 for various adenosine receptor subtypes, demonstrating its high selectivity for the A₁ receptor.
| Receptor | Species | Radioligand | Parameter | Value (nM) |
| A₁ Adenosine Receptor | Guinea Pig | [³H]-N⁶-cyclohexyladenosine (CHA) | Ki | 1.1 |
| Cloned Human A₁ Adenosine Receptor | Human | Not Specified | Ki | 1.7 |
| Cloned Human A₂ₐ Adenosine Receptor | Human | Not Specified | Ki | 105 |
| Cloned Human A₃ Adenosine Receptor | Human | Not Specified | Ki | 7940 |
| Bovine A₂ₐ Adenosine Receptor | Bovine | [³H]-5'-N-ethylcarboxamidoadenosine | Ki | 234 |
Data sourced from Martin et al., 1996.[1]
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Cell membranes expressing the A₁ adenosine receptor (e.g., from guinea pig brain or a recombinant cell line).
-
Radioligand: [³H]-N⁶-cyclohexyladenosine ([³H]-CHA) with high specific activity.
-
Unlabeled Ligand: WRC-0571.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A₁ receptor agonist or antagonist (e.g., 1 µM R-PIA or Xanthine Amine Congener (XAC)).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the WRC-0571 radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing the A₁ adenosine receptor in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of WRC-0571 in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [³H]-CHA, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-CHA, a high concentration of a non-labeled ligand (e.g., 1 µM R-PIA), and membrane preparation.
-
Competition Binding: Assay buffer, [³H]-CHA, varying concentrations of WRC-0571, and membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL). The concentration of [³H]-CHA should be close to its Kd for the A₁ receptor.
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the WRC-0571 concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
A₁ Adenosine Receptor Signaling Pathway Diagram
Caption: A₁ adenosine receptor signaling pathway and the antagonistic action of WRC-0571.
Troubleshooting
-
High Non-specific Binding:
-
Reduce the concentration of the radioligand.
-
Increase the number of washes during filtration.
-
Add bovine serum albumin (BSA) to the assay buffer.
-
-
Low Specific Binding:
-
Increase the amount of membrane protein per well.
-
Check the integrity and activity of the membrane preparation.
-
Ensure the radioligand has not degraded.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure uniform mixing of assay components.
-
Check for issues with the filtration process.
-
Conclusion
This document provides a detailed framework for utilizing WRC-0571 in radioligand binding assays to characterize its interaction with the A₁ adenosine receptor. The provided protocols and data serve as a valuable resource for researchers in pharmacology and drug development. Adherence to careful experimental technique and appropriate data analysis will yield reliable and reproducible results.
References
Application Notes and Protocols for Utilizing WRC-0571 as a Selective A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRC-0571 is a potent and highly selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathophysiological roles of the A1 adenosine receptor. These application notes provide detailed protocols for utilizing WRC-0571 to block A1 adenosine receptors in both in vitro and in vivo experimental settings.
Chemical Properties of WRC-0571
| Property | Value |
| Chemical Name | 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine |
| Molecular Formula | C17H26N6O |
| Molecular Weight | 330.44 g/mol |
| CAS Number | 501667-77-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol. For aqueous solutions, it is recommended to first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer. |
| Storage | Store at -20°C for long-term stability.[2] |
Data Presentation: Quantitative Analysis of WRC-0571 Activity
The following table summarizes the binding affinity and antagonist potency of WRC-0571 for various adenosine receptor subtypes, highlighting its selectivity for the A1 receptor.
| Receptor Subtype | Species | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
| A1 Adenosine Receptor | Guinea Pig | Radioligand Binding | [3H]-CHA | Ki | 1.1 | [1] |
| A1 Adenosine Receptor | Human (cloned) | Radioligand Binding | [3H]-DPCPX | Ki | 1.7 | [1] |
| A2a Adenosine Receptor | Bovine | Radioligand Binding | [3H]-NECA | Ki | 234 | [1] |
| A2a Adenosine Receptor | Human (cloned) | Radioligand Binding | [3H]-CGS21680 | Ki | 105 | [1] |
| A3 Adenosine Receptor | Human (cloned) | Radioligand Binding | [125I]-AB-MECA | Ki | 7940 | [1] |
| A1 Adenosine Receptor | Guinea Pig (isolated atria) | Functional Assay (Negative Inotropy) | NECA | KB | 3.4 | [1] |
Abbreviations: [3H]-CHA = [3H]-N6-cyclohexyladenosine; [3H]-DPCPX = [3H]-8-cyclopentyl-1,3-dipropylxanthine; [3H]-NECA = [3H]-5'-N-ethylcarboxamidoadenosine; [3H]-CGS21680 = [3H]-2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine; [125I]-AB-MECA = [125I]-N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide; Ki = Inhibitor constant; KB = Antagonist equilibrium dissociation constant.
Mandatory Visualizations
A1 Adenosine Receptor Signaling Pathway and WRC-0571 Antagonism
Caption: A1 Adenosine Receptor Signaling Pathway and WRC-0571 Inhibition.
Experimental Workflow: In Vitro Radioligand Binding Assay
Caption: Workflow for A1 Receptor Radioligand Binding Assay.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for A1 Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of WRC-0571 for the A1 adenosine receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from guinea pig brain or recombinant cell lines).
-
Radioligand: [3H]-DPCPX (a selective A1 antagonist).
-
WRC-0571.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
100 µL of membrane suspension.
-
50 µL of [3H]-DPCPX (final concentration ~1-2 nM).
-
50 µL of WRC-0571 at various concentrations (e.g., 10 pM to 10 µM) or buffer for total binding, or 10 µM DPCPX for non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the WRC-0571 concentration.
-
Determine the IC50 value (the concentration of WRC-0571 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Ex Vivo Assessment of A1 Antagonism in Isolated Guinea Pig Atria (Negative Inotropy)
This protocol measures the ability of WRC-0571 to antagonize the negative inotropic (force of contraction) effects of an A1 adenosine receptor agonist in isolated guinea pig atria.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
-
A1 adenosine receptor agonist (e.g., 5'-N-ethylcarboxamidoadenosine, NECA).
-
WRC-0571.
-
Organ bath with a force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and excise the heart. Isolate the left and right atria and mount them in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2. Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Baseline Recording: Record the baseline contractile force of the atria.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the A1 agonist (e.g., NECA, 1 nM to 10 µM) to establish the baseline negative inotropic effect.
-
WRC-0571 Incubation: Wash the atria and allow them to return to baseline. Incubate the atria with a known concentration of WRC-0571 (e.g., 1, 10, 100 nM) for 30-60 minutes.
-
Repeat Agonist Curve: In the presence of WRC-0571, repeat the cumulative concentration-response curve for the A1 agonist.
-
Data Analysis:
-
Measure the magnitude of the negative inotropic response at each agonist concentration.
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of WRC-0571.
-
A competitive antagonist like WRC-0571 will cause a rightward shift in the agonist concentration-response curve.
-
The antagonist potency (KB) can be calculated using the Schild equation.[3]
-
Protocol 3: In Vivo Assessment of A1 Antagonism on Adenosine-Induced Bradycardia in Anesthetized Rats
This protocol evaluates the ability of WRC-0571 to block the bradycardic (heart rate slowing) effect of adenosine in anesthetized rats.[1][4]
Materials:
-
Sprague-Dawley rats.
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Catheters for cannulation of the jugular vein and carotid artery.
-
Pressure transducer and electrocardiogram (ECG) recording equipment.
-
Data acquisition system.
-
Adenosine.
-
WRC-0571.
-
Saline (vehicle).
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.
-
Baseline Adenosine Response: Administer a bolus injection of adenosine (e.g., 100-300 µg/kg, i.v.) and record the resulting decrease in heart rate. Allow the heart rate to return to baseline.
-
WRC-0571 Administration: Administer WRC-0571 (e.g., 1-10 nmol/kg, i.v.) or its vehicle.[1]
-
Post-Antagonist Adenosine Challenge: After a 15-30 minute pre-treatment period with WRC-0571, re-administer the same dose of adenosine and record the heart rate response.
-
Data Analysis:
-
Calculate the percentage change in heart rate from baseline in response to adenosine before and after the administration of WRC-0571.
-
A significant reduction in the adenosine-induced bradycardia in the presence of WRC-0571 indicates effective A1 receptor blockade.
-
Compare the responses between the vehicle-treated and WRC-0571-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Protocol 4: In Vivo Assessment of A1 Antagonism on A2-Mediated Hindquarter Vasodilation in Anesthetized Rats
This protocol is a negative control experiment to demonstrate the selectivity of WRC-0571 by showing its lack of effect on A2 adenosine receptor-mediated vasodilation.[1]
Materials:
-
Same as Protocol 3, with the addition of a flow probe for the femoral artery.
-
A2 adenosine receptor agonist (e.g., NECA or CGS21680).
Procedure:
-
Animal Preparation: Anesthetize and instrument the rat as described in Protocol 3. Additionally, place a flow probe around the femoral artery to measure hindquarter blood flow.
-
Stabilization: Allow the animal to stabilize.
-
Baseline Agonist Response: Administer a bolus injection of an A2 agonist (e.g., NECA, 1-10 µg/kg, i.v.) and record the increase in hindquarter blood flow (vasodilation).
-
WRC-0571 Administration: Administer a high dose of WRC-0571 (e.g., up to 10,000 nmol/kg, i.v.) to ensure adequate systemic exposure.[1]
-
Post-Antagonist Agonist Challenge: After pre-treatment with WRC-0571, re-administer the A2 agonist and record the hindquarter blood flow response.
-
Data Analysis:
-
Calculate the percentage change in hindquarter blood flow from baseline in response to the A2 agonist before and after WRC-0571 administration.
-
The absence of a significant change in the A2 agonist-induced vasodilation in the presence of WRC-0571 confirms its selectivity for the A1 over the A2 receptor in vivo.
-
Conclusion
WRC-0571 is a powerful and selective tool for investigating the A1 adenosine receptor. The protocols outlined in these application notes provide a framework for characterizing its antagonist properties in a variety of experimental systems. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always adhere to ethical guidelines for animal research when performing in vivo studies.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective deletion of the A1 adenosine receptor abolishes heart-rate slowing effects of intravascular adenosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of LPA5 Receptor Antagonists in Rats
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific pharmacokinetic data for the oral administration of (Rac)-WRC-0571 in rats is not publicly available. The following application notes and protocols are based on data from a closely related and well-documented lysophosphatidic acid receptor 5 (LPA5) antagonist, AS2717638 , and established oral gavage procedures in rats. This information is intended to serve as a representative guide for similar compounds.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (LPA1-6). The LPA5 receptor is highly expressed in the spinal cord and dorsal root ganglion, making it a significant target for the development of novel analgesics.[1] Antagonists of the LPA5 receptor, such as this compound and AS2717638, have shown potential in preclinical models of neuropathic and inflammatory pain.[2][3] This document provides a detailed protocol for the oral administration of such antagonists to rats for pharmacokinetic and pharmacodynamic studies, using AS2717638 as a working example.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of the LPA5 antagonist AS2717638 following oral administration in rat models of pain.
| Compound | Species | Model | Route of Administration | Dose | Observed Effect | Reference |
| AS2717638 | Rat | Chronic Constriction Injury (CCI) | Oral | 10 mg/kg | Significantly ameliorated static mechanical allodynia and thermal hyperalgesia. | [2][4] |
| AS2717638 | Rat | Inflammatory Pain (Adjuvant-induced) | Oral | 10 mg/kg | Showed analgesic effects. | [2][4] |
Experimental Protocols
Materials
-
LPA5 Antagonist (e.g., AS2717638)
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles (16-18 gauge, flexible or curved with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for plasma concentration determination (e.g., LC-MS/MS)
Experimental Workflow
Caption: Workflow for oral administration and pharmacokinetic analysis.
Dosing Solution Preparation
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Accurately weigh the required amount of the LPA5 antagonist.
-
Suspend the compound in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat at a dosing volume of 2.5 mL/kg).
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh on the day of the experiment.
Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Gently handle the rats to minimize stress.
-
Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length of insertion for the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the compound suspension using the syringe.
-
Administer the full dose before gently withdrawing the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.
-
Pharmacokinetic Study Protocol
-
Animal Groups:
-
Divide rats into groups for different time points of blood collection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Blood Collection:
-
At the designated time points, collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of the LPA5 antagonist in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Signaling Pathway
LPA5 receptor antagonists act by blocking the signaling cascade initiated by lysophosphatidic acid. This pathway is implicated in pain signal transmission.
Caption: LPA5 receptor signaling pathway and antagonist inhibition.
References
- 1. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist AS2717638 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Adenosine-Mediated Bradycardia with WRC-0571
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of WRC-0571, a potent and selective A1 adenosine (B11128) receptor antagonist, in the study of bradycardia. WRC-0571 is a valuable pharmacological tool for investigating the role of A1 adenosine receptor signaling in heart rate regulation. Its primary application in this context is the antagonism of adenosine-induced bradycardia, allowing for the elucidation of A1 receptor-mediated pathways in cardiac function.
Mechanism of Action
WRC-0571 functions as a competitive antagonist at the A1 adenosine receptor. In the heart, activation of the A1 adenosine receptor by endogenous adenosine or exogenous agonists initiates a signaling cascade that leads to a decrease in heart rate (bradycardia), a negative chronotropic effect. This occurs through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs), which causes hyperpolarization of the sinoatrial node cells. By binding to the A1 receptor without activating it, WRC-0571 prevents adenosine from binding and initiating this signaling pathway, thereby blocking or reversing the bradycardic effect.
Data Presentation: Potency and Selectivity of WRC-0571
The following table summarizes the binding affinities and antagonist potency of WRC-0571 at various adenosine receptor subtypes, highlighting its high potency and selectivity for the A1 receptor.[1]
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | KB (nM) | Selectivity vs. A1 |
| A1 | [3H]-CHA | Guinea Pig | Radioligand Binding | 1.1 | - | - |
| A1 | - | Guinea Pig | Isolated Atria (Inotropy) | - | 3.4 | - |
| Human A1 | Radioligand | Human (cloned) | Radioligand Binding | 1.7 | - | - |
| A2a | [3H]-CGS 21680 | Bovine | Radioligand Binding | 234 | - | 213-fold |
| Human A2a | Radioligand | Human (cloned) | Radioligand Binding | 105 | - | 62-fold |
| Human A3 | Radioligand | Human (cloned) | Radioligand Binding | 7940 | - | 4670-fold |
| A2b | NECA | Guinea Pig | Aorta Relaxation | - | >2500 | >735-fold |
Data sourced from Martin et al., 1996.[1]
Experimental Protocols
Protocol 1: In Vitro Characterization of WRC-0571 in Isolated Guinea Pig Atria
Objective: To determine the antagonist potency (KB) of WRC-0571 against an A1 adenosine receptor agonist-induced negative inotropic response in isolated guinea pig atria.[1]
Materials and Reagents:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
5'-N-ethylcarboxamidoadenosine (NECA) - A1/A2 adenosine receptor agonist
-
WRC-0571
-
Organ bath system with temperature control and aeration (95% O2 / 5% CO2)
-
Force transducer and data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and quickly excise the heart.
-
Dissect the left and right atria and mount them in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1.0 g.
-
Record the basal contractile force.
-
Generate a cumulative concentration-response curve for NECA by adding increasing concentrations of NECA to the organ bath and recording the negative inotropic response.
-
Wash the atria with fresh Krebs-Henseleit solution and allow them to return to baseline.
-
Incubate the atria with a known concentration of WRC-0571 for 30 minutes.
-
In the presence of WRC-0571, generate a second cumulative concentration-response curve for NECA.
-
Repeat steps 6-8 with different concentrations of WRC-0571.
-
Analyze the data to determine the Schild regression and calculate the KB value for WRC-0571.
Protocol 2: In Vivo Assessment of WRC-0571 in an Adenosine-Induced Bradycardia Model
Objective: To evaluate the ability of WRC-0571 to antagonize adenosine-induced bradycardia in anesthetized rats.[1]
Materials and Reagents:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Adenosine
-
WRC-0571
-
Saline (vehicle)
-
Catheters for intravenous administration
-
ECG recording system
-
Blood pressure transducer (optional)
Experimental Workflow:
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Implant intravenous catheters for drug administration.
-
Connect the animal to an ECG recording system to monitor heart rate.
-
Allow the animal to stabilize.
-
Administer an intravenous bolus of adenosine to induce a transient bradycardia and record the change in heart rate.
-
Allow the heart rate to return to the pre-adenosine baseline.
-
Administer a dose of WRC-0571 intravenously. The published effective dose is as low as 1 nmol/kg.[1] A dose-response study with multiple doses is recommended. For control animals, administer the vehicle.
-
After an appropriate incubation period (e.g., 15 minutes), re-administer the same bolus of adenosine.
-
Record the change in heart rate and compare the magnitude of the bradycardic response before and after the administration of WRC-0571.
-
A significant reduction in the adenosine-induced bradycardia in the WRC-0571 treated group compared to the vehicle group indicates effective A1 receptor antagonism. WRC-0571 has also been shown to be orally active at concentrations as low as 0.3 µmol/kg.[1]
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental conditions and are responsible for adhering to all applicable institutional and governmental regulations regarding animal care and use.
References
Troubleshooting & Optimization
Technical Support Center: (Rac)-WRC-0571
Disclaimer: Publicly available information on a compound specifically identified as "(Rac)-WRC-0571" is limited. The following troubleshooting guides and FAQs are based on general best practices for handling research compounds. Researchers should always refer to any available internal documentation or supplier-provided datasheets for specific handling instructions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: The optimal solvent for this compound is not specified in publicly available literature. We recommend starting with common laboratory solvents such as DMSO, ethanol, or a buffered aqueous solution (if the compound's pKa suggests solubility). It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application.
Q2: How should I store this compound to ensure its stability?
A: For maximum stability, it is generally recommended to store novel compounds, such as this compound, in a tightly sealed container, protected from light, at -20°C or -80°C, especially if it is in a solid form. If in solution, aliquot to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A: The stability of this compound in aqueous solutions is currently undetermined from public data. We advise preparing fresh solutions for each experiment. If storage of an aqueous solution is necessary, it is recommended to conduct a stability study by monitoring the compound's integrity over time using techniques like HPLC.
Q4: What are the potential degradation pathways for this compound?
A: Without structural information, potential degradation pathways are speculative. Common degradation routes for organic molecules include hydrolysis, oxidation, and photodecomposition. To mitigate these, avoid prolonged exposure to acidic or basic aqueous solutions, atmospheric oxygen, and light.
Troubleshooting Guides
Issue: Compound Precipitation in Solution
-
Possible Cause 1: Low Solubility. The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Solution: Try gentle warming or sonication to aid dissolution. If precipitation persists, consider using a different solvent or a co-solvent system. Prepare a more dilute solution.
-
-
Possible Cause 2: Temperature Fluctuation. The compound may have precipitated out of solution due to a decrease in temperature (e.g., removal from a warm water bath to room temperature).
-
Solution: Maintain a constant temperature during your experiment. If the protocol allows, pre-warm all buffers and media to the experimental temperature.
-
-
Possible Cause 3: pH Shift. The pH of the solution may have changed, affecting the ionization state and solubility of this compound.
-
Solution: Ensure your solution is adequately buffered to maintain a stable pH.
-
Issue: Inconsistent Experimental Results
-
Possible Cause 1: Compound Degradation. this compound may be unstable under your experimental conditions.
-
Solution: Prepare fresh stock solutions for each experiment. Minimize the time the compound spends in aqueous buffers. Conduct a pilot stability study under your specific experimental conditions.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to weighing errors, incomplete dissolution, or adsorption to container surfaces.
-
Solution: Calibrate your balance before weighing. Visually confirm complete dissolution. Consider using low-adsorption labware.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | Data Not Available | - |
| Ethanol | Data Not Available | - |
| Water | Data Not Available | - |
| PBS (pH 7.4) | Data Not Available | - |
Table 2: Stability of this compound in Solution
| Solvent System | Storage Condition | Stability (t½) | Degradation Products |
| DMSO | -20°C, dark | Data Not Available | - |
| PBS (pH 7.4) | 4°C, dark | Data Not Available | - |
| Cell Culture Media | 37°C, 5% CO2 | Data Not Available | - |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to achieve a high initial concentration.
-
Vortex or sonicate the mixture for a set period (e.g., 10 minutes).
-
Visually inspect for any undissolved solid.
-
If solid remains, add another measured volume of solvent and repeat step 3.
-
Continue this process until the compound is fully dissolved.
-
Calculate the approximate solubility based on the total volume of solvent used.
Protocol 2: Solution Stability Evaluation by HPLC
-
Prepare a solution of this compound at a known concentration in the desired solvent.
-
Analyze the initial purity and peak area of the compound using a validated HPLC method (Time = 0).
-
Store the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to Time = 0.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Protocol for assessing the stability of this compound in solution.
Technical Support Center: WRC-0571 Solubility and Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with WRC-0571. The following information is designed to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is WRC-0571 and why is its solubility a critical consideration?
A1: WRC-0571 is a highly potent and selective antagonist of the A1-adenosine receptor.[1] Like many small molecule drug candidates, its therapeutic efficacy is dependent on its bioavailability, which is significantly influenced by its solubility in aqueous solutions for absorption and distribution to the site of action.[2][3] Poor solubility can lead to inconsistent results in preclinical studies and challenges in developing viable formulations.
Q2: I am observing precipitation of WRC-0571 in my aqueous buffer. What are the initial troubleshooting steps?
A2: Precipitation of WRC-0571 in aqueous buffers is a common indication of its low water solubility. Initial steps to address this include:
-
Solvent Selection: Assess the compatibility of your buffer with small amounts of organic co-solvents.
-
pH Adjustment: Determine the pKa of WRC-0571 to evaluate if adjusting the pH of your buffer can improve solubility.
-
Concentration Reduction: Temporarily reduce the working concentration of WRC-0571 to determine the saturation point in your current vehicle.
Q3: What are some common methods to enhance the solubility of poorly soluble compounds like WRC-0571?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[2][3][4][5][6] These methods can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: The addition of a water-miscible organic solvent to the aqueous vehicle.[3][5]
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[5]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[3][5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[2][4]
Troubleshooting Guides
Issue 1: Preparing a Stock Solution of WRC-0571
Problem: Difficulty in dissolving WRC-0571 powder to create a high-concentration stock solution.
Recommended Protocol: Co-solvency Approach
This protocol details the preparation of a WRC-0571 stock solution using a co-solvent system, a common and effective method for increasing the solubility of nonpolar compounds.[3][5]
Materials:
-
WRC-0571 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of WRC-0571 powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to the powder. The goal is to create a concentrated initial solution.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
If dissolution is still incomplete, sonicate the solution for 5-10 minutes.
-
Once a clear solution is obtained, slowly add the aqueous buffer (e.g., PBS) dropwise while continuously vortexing to achieve the final desired concentration. Note: Rapid addition of the aqueous phase can cause the compound to precipitate.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use in experiments.
Quantitative Data Summary: Co-solvent Effects on WRC-0571 Solubility (Hypothetical Data)
| Co-solvent System | Maximum Achievable Concentration (mM) | Observations |
| 100% Water | < 0.1 | Insoluble, visible particulates |
| 10% DMSO in Water | 1 | Clear solution |
| 20% DMSO in Water | 5 | Clear solution |
| 50% DMSO in Water | 25 | Clear solution |
Issue 2: Maintaining WRC-0571 Solubility in Cell Culture Media
Problem: WRC-0571 precipitates when the DMSO stock solution is diluted into aqueous cell culture media for in vitro assays.
Recommended Protocol: Use of Surfactants
Surfactants can be used to create stable micellar formulations that enhance the apparent solubility of hydrophobic compounds in aqueous environments.[5] Tween-80 is a commonly used non-ionic surfactant in cell culture applications.
Materials:
-
WRC-0571 stock solution in DMSO
-
Tween-80 (Polysorbate 80)
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a stock solution of Tween-80 (e.g., 10% w/v in sterile water).
-
In a sterile tube, first add the required volume of cell culture medium.
-
Add the Tween-80 stock solution to the medium to achieve a final concentration typically between 0.1% and 1%.
-
While vortexing the medium containing Tween-80, slowly add the WRC-0571 DMSO stock solution to reach the desired final experimental concentration.
-
Visually inspect the final solution for clarity before adding it to the cells.
Quantitative Data Summary: Surfactant Effects on WRC-0571 in DMEM (Hypothetical Data)
| Surfactant (Final Conc.) | WRC-0571 Concentration (µM) | Solubility in DMEM |
| None | 10 | Precipitation observed |
| 0.1% Tween-80 | 10 | Clear solution |
| 0.5% Tween-80 | 50 | Clear solution |
| 1% Tween-80 | 100 | Clear solution |
Visualizing Experimental Workflows
A clear workflow is essential for reproducibly preparing WRC-0571 solutions.
Caption: Workflow for preparing WRC-0571 solutions.
Signaling Pathway Context
Understanding the mechanism of action of WRC-0571 is crucial for experimental design. The following diagram illustrates the canonical A1-adenosine receptor signaling pathway that WRC-0571 antagonizes.
Caption: WRC-0571 antagonizes the A1-adenosine receptor pathway.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-WRC-0571
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (Rac)-WRC-0571. It includes troubleshooting advice, quantitative data, experimental protocols, and visualizations to facilitate informed experimental design and data interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My experimental results with this compound are inconsistent with its expected function as a highly selective A1-adenosine receptor antagonist. What could be the cause?
A1: While this compound is a potent and highly selective antagonist of A1-adenosine receptors, it is crucial to consider potential off-target effects, especially at higher concentrations.[1] Inconsistent results could arise from the compound interacting with other cellular targets. We recommend performing dose-response experiments to determine the optimal concentration for your specific model system and using a structurally distinct A1-adenosine receptor antagonist as a control to confirm that the observed effects are mediated through the intended target.
Q2: I am observing unexpected effects on cell proliferation and survival in my cancer cell line experiments. Could this be an off-target effect of this compound?
A2: It is possible that at certain concentrations, this compound may exert off-target effects on pathways regulating cell proliferation and survival. Some kinase inhibitors have been noted to have off-target effects on kinases such as Aurora Kinase B, which can impact cell division and survival.[2][3][4][5] It is also known that some adenosine (B11128) receptor modulators can influence angiogenesis and VEGF release, which are critical for tumor growth.[6] To investigate this, you could perform a cell viability assay at a range of this compound concentrations and assess the phosphorylation status of key signaling proteins involved in cell cycle control and apoptosis.
Q3: How can I experimentally validate whether an observed effect is due to an off-target interaction of this compound?
A3: To validate a suspected off-target effect, consider the following approaches:
-
Use a structurally unrelated compound: Employ another potent and selective A1-adenosine receptor antagonist with a different chemical structure. If the observed effect is not replicated, it is more likely to be an off-target effect of this compound.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the effect of this compound is diminished in these modified cells, it provides strong evidence for an off-target interaction.
-
In vitro kinase profiling: If you suspect off-target kinase activity, you can perform an in vitro kinase assay panel to screen this compound against a broad range of kinases. This can help identify specific off-target kinases.
Q4: Are there any known off-targets for this compound?
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for adenosine receptor subtypes.
| Target | Ki (nM) | Selectivity vs. A1 | Reference |
| Human A1 Adenosine Receptor | 1.7 | - | [1] |
| Human A2a Adenosine Receptor | 105 | 62-fold | [1] |
| Human A3 Adenosine Receptor | 7940 | 4670-fold | [1] |
| Bovine A2a Adenosine Receptor | 234 | 213-fold | [1] |
| Guinea Pig A1 Adenosine Receptor | 1.1 | - | [1] |
Key Experimental Protocols
Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like this compound for adenosine receptors.
1. Materials and Reagents:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., human A1, A2a, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]-N6-cyclohexyladenosine ([3H]CHA) for A1 receptors).
-
Test compound: this compound.
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationship of this compound and its known targets.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WRC 0571 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: WRC-0571 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WRC-0571, a potent and highly selective non-xanthine antagonist of the A1 adenosine (B11128) receptor.
Frequently Asked Questions (FAQs)
Q1: What is WRC-0571 and what is its primary mechanism of action?
A1: WRC-0571 is a research chemical characterized as a highly potent and selective antagonist for the A1 adenosine receptor. Its mechanism of action is to competitively block the binding of the endogenous ligand, adenosine, to the A1 receptor, thereby inhibiting its downstream signaling pathways. This makes WRC-0571 a valuable tool for investigating the physiological and pathological roles of the A1 adenosine receptor.
Q2: What are the known off-target effects of WRC-0571?
A2: WRC-0571 exhibits high selectivity for the A1 adenosine receptor over other adenosine receptor subtypes. However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. It is recommended to perform dose-response experiments and include appropriate controls to mitigate and identify any potential off-target effects in your specific experimental model.
Q3: How should I prepare and store WRC-0571 solutions?
A3: For optimal results, WRC-0571 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration. Stock solutions should be stored at -20°C or below to minimize degradation. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Q4: What are the expected in vivo effects of WRC-0571 administration?
A4: In vivo, WRC-0571 is expected to antagonize the effects of A1 adenosine receptor activation. For instance, it has been shown to antagonize adenosine-induced bradycardia (slowing of the heart rate).[1] The specific effects will depend on the dose, route of administration, and the animal model being used.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of WRC-0571 in In Vitro Assays
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay medium is low (typically <0.1%) and does not affect cell viability or receptor function. Visually inspect your solutions for any signs of precipitation. If precipitation is suspected, try preparing a fresh, more dilute stock solution.
-
-
Possible Cause 2: Incorrect Concentration Range.
-
Troubleshooting Step: The effective concentration of WRC-0571 can vary depending on the cell type and experimental conditions. Perform a dose-response curve to determine the optimal concentration range for your specific assay. Refer to the provided quantitative data for known affinity values.
-
-
Possible Cause 3: Agonist Concentration is Too High.
-
Troubleshooting Step: In competitive antagonism experiments, an excessively high concentration of the agonist can overcome the inhibitory effect of WRC-0571. Use an agonist concentration that is at or near its EC50 to allow for a competitive interaction to be observed.
-
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
-
Possible Cause 1: Inadequate Blocking of Non-Specific Sites.
-
Troubleshooting Step: Ensure that your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to minimize the binding of the radioligand to non-receptor components.
-
-
Possible Cause 2: Radioligand Concentration is Too High.
-
Troubleshooting Step: Using a radioligand concentration significantly above its Kd can lead to increased non-specific binding. Use a concentration that is at or near the Kd for the receptor.
-
-
Possible Cause 3: Insufficient Washing.
-
Troubleshooting Step: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background. Ensure a sufficient number of washes with ice-cold buffer.
-
Issue 3: Variability in Isolated Guinea Pig Atria Experiments
-
Possible Cause 1: Tissue Viability.
-
Troubleshooting Step: The health of the atrial tissue is critical for reproducible results. Ensure that the Krebs-Henseleit solution is continuously gassed with 95% O2 / 5% CO2 and maintained at the correct temperature (typically 37°C).[2]
-
-
Possible Cause 2: Inconsistent Baseline Measurements.
-
Troubleshooting Step: Allow the atria to equilibrate for a sufficient period (e.g., 30-60 minutes) to achieve a stable baseline before adding any compounds.
-
-
Possible Cause 3: Desensitization of Receptors.
-
Troubleshooting Step: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Ensure that there are adequate washout periods between agonist applications.
-
Data Presentation
Table 1: In Vitro Binding Affinities of WRC-0571
| Receptor Subtype | Assay Type | Species | Ki (nM) |
| A1 Adenosine Receptor | Radioligand Binding | Guinea Pig | 1.1 |
| A1 Adenosine Receptor | Radioligand Binding | Human (cloned) | 1.7 |
| A2a Adenosine Receptor | Radioligand Binding | Bovine | 234 |
| A2a Adenosine Receptor | Radioligand Binding | Human (cloned) | 105 |
| A3 Adenosine Receptor | Radioligand Binding | Human (cloned) | 7940 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A1 Adenosine Receptor
-
Membrane Preparation: Prepare cell membranes from a source known to express the A1 adenosine receptor (e.g., CHO cells stably expressing the human A1AR).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]DPCPX), and varying concentrations of WRC-0571.
-
Total and Non-Specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled A1 antagonist, e.g., 10 µM DPCPX).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of WRC-0571 by analyzing the competition binding data using appropriate software (e.g., Prism).
Protocol 2: Isolated Guinea Pig Atria Functional Assay
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the atria in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Mount the atria in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Transducer and Pacing: Attach the atria to a force transducer to measure contractility. Pace the atria at a constant frequency (e.g., 1 Hz).
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes until a stable baseline contractile force is achieved.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for an A1 adenosine receptor agonist (e.g., adenosine or NECA) to determine its EC50.
-
Antagonist Incubation: Wash out the agonist and allow the atria to return to baseline. Incubate the tissue with a known concentration of WRC-0571 for a predetermined time (e.g., 20-30 minutes).
-
Repeat Agonist Dose-Response: In the presence of WRC-0571, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist dose-response curves in the absence and presence of WRC-0571. Perform a Schild analysis to determine the pA2 value and the nature of the antagonism. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.[3][4]
Mandatory Visualization
Caption: A1 Adenosine Receptor Signaling Pathway and the inhibitory action of WRC-0571.
Caption: General experimental workflow for characterizing WRC-0571 activity.
References
- 1. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo | PLOS One [journals.plos.org]
- 2. Mechanoelectric feedback in the atrium of the isolated guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
potential pitfalls of using racemic WRC-0571
This technical support center provides guidance for researchers, scientists, and drug development professionals using racemic WRC-0571. The following troubleshooting guides and frequently asked questions (FAQs) address potential pitfalls and common issues that may arise during experimentation with this potent A1 adenosine (B11128) receptor antagonist.
Troubleshooting Guides
When working with racemic WRC-0571, unexpected or inconsistent results can sometimes be attributed to the compound being a mixture of enantiomers. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] This guide provides potential solutions to common experimental problems.
Table 1: Troubleshooting Common Issues with Racemic WRC-0571
| Issue | Potential Cause Related to Racemic Nature | Recommended Solution |
| High variability in experimental results (e.g., in vitro assays, in vivo studies) | The two enantiomers of WRC-0571 may have different binding affinities, efficacies, or metabolic rates.[1] The observed effect is an average of the two, and slight variations in experimental conditions could favor one over the other. | 1. Ensure highly consistent experimental conditions.2. Consider resolving the enantiomers to study their individual properties.3. Perform dose-response curves to check for complex pharmacological behavior. |
| Lower than expected potency or efficacy | One enantiomer may be significantly more active than the other (the eutomer), while the other (the distomer) could be inactive or even act as an antagonist.[1][2] The presence of the less active enantiomer effectively reduces the concentration of the active compound. | 1. This is an inherent property of using a racemate. The reported Ki of ~1.1 nM for racemic WRC-0571 is for the mixture.[3]2. If higher potency is required, consider obtaining or synthesizing the pure, more active enantiomer. |
| Unexpected side effects or off-target activity | The distomer (less active enantiomer) may have its own distinct off-target effects, contributing to unexpected biological responses.[2] | 1. Screen for activity against a panel of related and unrelated receptors to identify potential off-target binding of the racemic mixture.2. If off-target effects are a concern, testing the individual enantiomers is highly recommended. |
| Inconsistent results between in vitro and in vivo experiments | Enantiomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles.[1] One enantiomer might be metabolized or cleared faster than the other, leading to a different effective concentration and enantiomeric ratio in vivo compared to the in vitro setting. | 1. Develop a stereospecific analytical method (e.g., chiral HPLC) to measure the concentration of each enantiomer in biological samples.[4]2. Conduct pharmacokinetic studies to determine the half-life and clearance of each enantiomer. |
| Difficulty in replicating literature data | The synthesis of WRC-0571 may result in a non-50:50 mixture of enantiomers if a non-stereospecific method is used.[5][6] Your batch may have a different enantiomeric ratio than the one used in the original study. | 1. Verify the enantiomeric excess (e.e.) of your WRC-0571 batch using chiral chromatography.2. Request a certificate of analysis from the supplier that specifies the enantiomeric ratio. |
Frequently Asked Questions (FAQs)
Q1: What does it mean that WRC-0571 is "racemic"?
A racemic mixture contains equal amounts (a 50:50 ratio) of two enantiomers.[5][6] Enantiomers are molecules that are non-superimposable mirror images of each other. While they have the same chemical formula, they can have different three-dimensional arrangements, which can lead to different biological activities.
Q2: Why is it important to be aware of the racemic nature of WRC-0571?
The two enantiomers in a racemic drug can have different biological properties.[1] One enantiomer might be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to side effects.[2] This is critical in drug development and for interpreting experimental results accurately.
Q3: The reported Ki for WRC-0571 is 1.1 nM. Does this apply to both enantiomers?
No, the reported Ki of 1.1 nM for [3H]-N6-cyclohexyladenosine (CHA) binding to guinea pig A1-receptors is for the racemic mixture.[3] It is possible that one enantiomer has a significantly lower Ki (higher affinity) and the other a higher Ki (lower affinity). The measured affinity of the racemate is a composite value.
Q4: Can I assume a 50:50 enantiomeric ratio in my purchased sample of WRC-0571?
While a racemic mixture is defined as a 50:50 ratio, it is good practice to verify this, especially if you observe unexpected results.[6] The synthesis of chiral molecules without using chiral-specific methods typically results in a racemic mixture.[5] You can confirm the ratio using chiral analytical techniques like HPLC.
Q5: How can I separate the enantiomers of WRC-0571?
The process of separating enantiomers is called chiral resolution.[5] Common methods include:
-
Chiral chromatography: Using a chiral stationary phase (CSP) in HPLC to physically separate the enantiomers.[7][8]
-
Diastereomeric salt formation: Reacting the racemic mixture with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.[9]
Q6: What should I do if I suspect the racemic nature of WRC-0571 is affecting my results?
The first step is to systematically troubleshoot your experiment to rule out other sources of error.[10] If the issue persists, consider the following:
-
Consult the literature: See if any studies have been published on the individual enantiomers of WRC-0571.
-
Analytical characterization: If possible, use chiral HPLC to determine the enantiomeric composition of your sample.
-
Test individual enantiomers: If available, perform key experiments with the separated enantiomers to understand their individual contributions.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine the Ki of Racemic WRC-0571 and its Enantiomers
This protocol describes a typical competitive binding assay to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor.
-
Radioligand: [3H]-N6-cyclohexyladenosine ([3H]-CHA) or another suitable A1 antagonist radioligand.
-
Racemic WRC-0571 and/or purified enantiomers.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare dilutions: Create a series of dilutions for racemic WRC-0571 (and/or its individual enantiomers) in assay buffer. A typical concentration range would be from 10-11 M to 10-5 M.
-
Set up the assay: In a 96-well plate or individual tubes, combine the following:
-
Total binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific binding: Assay buffer, cell membranes, radioligand, and the non-specific binding control.
-
Competitive binding: Assay buffer, cell membranes, radioligand, and each dilution of the test compound (racemic WRC-0571 or its enantiomers).
-
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Figure 1: Simplified A1 Adenosine Receptor Signaling Pathway.
Caption: Figure 2: Workflow for Troubleshooting Inconsistent Results.
Caption: Figure 3: Logical Relationship of a Racemic Mixture.
References
- 1. academic.oup.com [academic.oup.com]
- 2. homework.study.com [homework.study.com]
- 3. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
minimizing non-specific binding of WRC-0571
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of WRC-0571 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is WRC-0571 and what is its primary target?
A1: WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor.[1] It demonstrates high affinity for the human A1 adenosine receptor and is significantly more selective for A1 over A2a and A3 receptor subtypes.[2]
Q2: What is non-specific binding and why is it a concern when working with WRC-0571?
A2: Non-specific binding refers to the binding of a ligand, such as WRC-0571, to unintended targets like other proteins, receptors, or even the experimental apparatus itself.[3] This is a concern because it can lead to a high background signal, which obscures the true specific binding to the A1 adenosine receptor. This can result in an inaccurate determination of receptor affinity and density, potentially leading to false-positive results.[3]
Q3: How can I determine the level of non-specific binding in my experiment?
A3: To determine non-specific binding, you should measure the amount of radiolabeled WRC-0571 that binds in the presence of a saturating concentration of a non-labeled competitor. This competitor, ideally a structurally different compound that also binds to the A1 adenosine receptor, will displace the specific binding of the radiolabeled WRC-0571. The remaining bound radioactivity is considered non-specific. A typical concentration for the non-labeled competitor is 100- to 1000-fold higher than the concentration of the radiolabeled ligand.
Q4: What are some common causes of high non-specific binding in radioligand binding assays?
A4: High non-specific binding can stem from several factors, including:
-
Hydrophobic interactions: The ligand may bind to hydrophobic surfaces on the assay plate, filter mats, or other components.
-
Ionic interactions: Charged molecules can interact with oppositely charged surfaces.
-
Suboptimal blocking: Inadequate blocking of non-specific sites on membranes or assay plates.
-
Inappropriate buffer conditions: The pH and ionic strength of the buffer can influence non-specific interactions.
-
Ligand degradation: The breakdown of the radioligand can sometimes lead to increased non-specific binding.
Troubleshooting Guide: Minimizing Non-Specific Binding of WRC-0571
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in experiments involving WRC-0571, particularly in radioligand binding assays.
Issue: High Background Signal Attributed to Non-Specific Binding
High non-specific binding can significantly reduce the signal-to-noise ratio of your assay. The following steps can help identify and mitigate the sources of this issue.
1. Optimize Blocking Agents
Inadequate blocking is a frequent cause of high non-specific binding.
-
Problem: Insufficient or inappropriate blocking agent.
-
Solution: Empirically test different blocking agents and concentrations. Bovine Serum Albumin (BSA) is a commonly used blocking agent.
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | A good starting point for most assays. Test a range to find the optimal concentration. |
| Non-fat Dry Milk | 5% (w/v) | Can be an effective alternative to BSA. |
| Normal Serum | 5% - 10% (v/v) | Typically from the same species as the secondary antibody in immunoassays, but can be adapted for other assays. |
2. Adjust Assay Buffer Composition
The physicochemical properties of your assay buffer can have a substantial impact on non-specific interactions.
-
Problem: Buffer pH or ionic strength is promoting non-specific binding.
-
Solution: Systematically vary the pH and salt concentration of your buffer.
| Parameter | Recommended Action | Rationale |
| pH | Adjust the buffer pH. | The charge of both WRC-0571 and interfering proteins can be altered by pH, thus affecting ionic interactions.[4][5] |
| Ionic Strength | Increase the salt concentration (e.g., NaCl). | Higher salt concentrations can shield charged molecules, reducing non-specific binding due to electrostatic interactions.[4][5] |
3. Incorporate Surfactants
If hydrophobic interactions are a primary contributor to non-specific binding, the addition of a non-ionic surfactant can be beneficial.
-
Problem: WRC-0571 is binding to hydrophobic surfaces.
-
Solution: Add a low concentration of a non-ionic surfactant to your assay buffer.
| Surfactant | Typical Concentration | Notes |
| Tween 20 | 0.01% - 0.1% (v/v) | Helps to disrupt hydrophobic interactions and can also prevent the ligand from sticking to plasticware.[6] |
4. Optimize Washing Steps
Inefficient washing can leave unbound radioligand behind, contributing to a high background.
-
Problem: Inadequate removal of unbound WRC-0571.
-
Solution: Increase the number and/or volume of washes. Using ice-cold wash buffer can help to minimize the dissociation of specifically bound ligand.
5. Evaluate Filter Binding
The filter itself can be a source of non-specific binding.
-
Problem: Radiolabeled WRC-0571 is binding to the filter material.
-
Solution: Pre-soak the filters in a solution to reduce ligand binding. Polyethyleneimine (PEI) is commonly used for this purpose.
| Reagent | Typical Concentration | Procedure |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Pre-soak filters for at least 30 minutes before use. |
Experimental Protocols
General Radioligand Binding Assay Protocol for WRC-0571
This protocol provides a general framework for a competitive radioligand binding assay using WRC-0571. It is essential to optimize the specific conditions for your experimental system.
Materials:
-
Cell membranes expressing the A1 adenosine receptor
-
Radiolabeled ligand (e.g., [³H]DPCPX or another suitable A1 antagonist)
-
Unlabeled WRC-0571
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Blocking agent (e.g., BSA)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the A1 adenosine receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of radiolabeled ligand.
-
Increasing concentrations of unlabeled WRC-0571 (for competition curve).
-
For determining non-specific binding, add a high concentration of a non-labeled competitor.
-
For determining total binding, add buffer instead of a competitor.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled WRC-0571 to generate a competition curve and determine the Ki value.
-
Visualizations
Caption: Workflow for a radioligand binding assay with WRC-0571.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WRC 0571 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. nicoyalife.com [nicoyalife.com]
ensuring long-term stability of WRC-0571 solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the long-term stability and effective use of WRC-0571 solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of WRC-0571?
A1: For initial solubilization and long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. WRC-0571, like many other adenine (B156593) derivatives and adenosine (B11128) receptor antagonists, exhibits good solubility in DMSO. A stock solution can be prepared at a concentration of up to 55 mg/mL in DMSO.[1] For aqueous-based assays, further dilution into the appropriate buffer is necessary.
Q2: How should I store my WRC-0571 stock solution to ensure its stability?
A2: To maintain the integrity of your WRC-0571 stock solution, it is crucial to store it at low temperatures. For long-term storage (months to years), it is recommended to keep the stock solution at -80°C. For short-term storage (weeks), -20°C is acceptable.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: I observed precipitation when diluting my WRC-0571 DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The concentration of WRC-0571 in your final working solution may have exceeded its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration in your assay is ideal, a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[3]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01-0.1%), to your aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small amounts of precipitate. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Q4: For how long can I store WRC-0571 in an aqueous solution?
A4: It is not recommended to store aqueous solutions of adenosine derivatives for more than one day.[2] For optimal and reproducible results, it is best to prepare fresh dilutions of WRC-0571 in your aqueous buffer from a frozen DMSO stock solution immediately before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Compound Precipitation: WRC-0571 may have precipitated out of the aqueous cell culture medium, reducing its effective concentration. 2. Compound Degradation: The compound may be unstable in the cell culture medium over the course of a long-term experiment. | 1. Visually inspect the diluted solution for any signs of precipitation. Perform a pre-experiment solubility test in your specific cell culture medium. Consider the troubleshooting steps for precipitation mentioned in the FAQs. 2. For long-term experiments, consider replenishing the medium with freshly diluted WRC-0571 at regular intervals. |
| High background signal in a receptor binding assay. | Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific binding. | 1. Lower the concentration of WRC-0571 used in the assay. 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help prevent aggregation. |
| Variability between experiments. | 1. Inaccurate Pipetting of Viscous Stock Solution: DMSO is more viscous than aqueous solutions, which can lead to pipetting errors. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the main stock solution can lead to degradation of the compound. | 1. Use positive displacement pipettes or ensure proper technique with air displacement pipettes (e.g., reverse pipetting) for accurate handling of DMSO stock solutions. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of Adenosine Receptor Antagonists in Common Solvents
| Solvent | Compound Class | Reported Solubility | Reference |
| DMSO | Adenosine Receptor Antagonist | 55 mg/mL | [1] |
| DMSO | Adenosine | ~20 mg/mL | [2] |
| Dimethyl formamide | Adenosine | ~5 mg/mL | [2] |
| PBS (pH 7.2) | Adenosine | ~10 mg/mL | [2] |
| Water | Adenosine A1 Receptor Antagonist (FR166124 analog) | 33.3 mg/mL | [4] |
Note: This table provides expected solubility ranges based on data from similar compounds. The actual solubility of WRC-0571 should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of WRC-0571 Stock Solution
-
Materials:
-
WRC-0571 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Equilibrate the vial containing WRC-0571 to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of WRC-0571 powder using a calibrated analytical balance and transfer it to the sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the WRC-0571 is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Receptor Binding Assay (Competitive)
This protocol provides a general framework for a competitive receptor binding assay to determine the affinity of WRC-0571 for the adenosine A1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A1 receptor.
-
Radioligand with known affinity for the A1 receptor (e.g., [³H]DPCPX).
-
WRC-0571 stock solution (in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding control (a high concentration of a known A1 receptor ligand, e.g., 10 µM NECA).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of WRC-0571 in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell membranes (the optimal amount should be predetermined)
-
Radioligand (at a concentration close to its Kd)
-
Either WRC-0571 at varying concentrations, vehicle control (for total binding), or non-specific binding control.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of WRC-0571. The Ki can then be calculated using the Cheng-Prusoff equation.[5]
-
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
References
- 1. Adenosine receptor antagonist 4 | Adenosine Receptor | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
Validation & Comparative
A Comparative Guide to (Rac)-WRC-0571 and Other A₁ Adenosine Antagonists for Researchers
This guide provides a comprehensive comparison of (Rac)-WRC-0571 with other notable A₁ adenosine (B11128) antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to A₁ Adenosine Receptor Antagonists
The A₁ adenosine receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and renal regulation. Antagonists of this receptor are of significant interest for their therapeutic potential in conditions such as heart failure, renal disease, and neuropathic pain. This compound is a potent and selective non-xanthine A₁ adenosine antagonist. This guide compares its in vitro and in vivo characteristics with other well-established A₁ antagonists like DPCPX, CGS 15943, SLV320, Rolofylline (B1679515) (KW-3902), and BG9928.
Quantitative Performance Comparison
The following tables summarize the binding affinity (Ki in nM) of this compound and other A₁ adenosine antagonists for various human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of A₁ Adenosine Antagonists at Human Adenosine Receptors
| Compound | A₁ | A₂A | A₂B | A₃ | Selectivity (A₂A/A₁) | Selectivity (A₃/A₁) |
| This compound | 1.7[1] | 105[1] | - | 7940[1] | 61.8 | 4670.6 |
| DPCPX | 3.9[2] | 130[2] | 1000[2] | 4000[2] | 33.3 | 1025.6 |
| CGS 15943 | 3.5[3] | 4.2[3] | 16[3] | 50[3] | 1.2 | 14.3 |
| SLV320 | 1[4][5][6] | 398[5][6][7] | 3981[6] | 200[5][6][7] | 398 | 200 |
| Rolofylline (KW-3902) | <10 | >200-fold selectivity over A₂A | - | - | >200 | - |
| BG9928 | 12.2 | - | 146.4 (Selectivity A₂B/A₁ = 12) | - | - | - |
Data for Rolofylline and BG9928 are presented as reported in the literature, which in some cases emphasizes selectivity over specific Ki values for all subtypes.
Table 2: Binding Affinity (Ki, nM) of A₁ Adenosine Antagonists at Rat Adenosine Receptors
| Compound | A₁ | A₂A | A₃ | Selectivity (A₂A/A₁) |
| This compound | 1.1 (guinea pig)[1] | 234 (bovine)[1] | - | 212.7 |
| DPCPX | 0.45[1] | 330[1] | - | 733.3 |
| CGS 15943 | 4 (Kd)[8] | - | - | - |
| Rolofylline (KW-3902) | 0.19[3] | 170[3] | No effect at 10 µM[3] | 894.7 |
In Vivo Efficacy: Antagonism of Adenosine-Induced Bradycardia
A key in vivo functional assay for A₁ adenosine antagonists is their ability to counteract the negative chronotropic effects of adenosine, which manifests as bradycardia (slowing of the heart rate).
This compound has been shown to be highly potent in this regard. In anesthetized rats, it antagonized adenosine-induced bradycardia at doses as low as 1 nmol/kg and is orally active at concentrations as low as 0.3 µmol/kg.[1]
SLV320 also demonstrated functional A₁ antagonism in vivo. In anesthetized rats, it dose-dependently inhibited adenosine-induced bradycardia with an ED₅₀ of 0.25 mg/kg following intravenous administration.[4]
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a synthesized representation based on common practices for determining the binding affinity of A₁ adenosine antagonists.
1. Membrane Preparation:
-
Tissues (e.g., rat forebrain, guinea pig brain) or cells expressing the target adenosine receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a specific amount of membrane protein, the radioligand (e.g., [³H]CHA - cyclohexyladenosine or [³H]DPCPX), and varying concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).
-
For determining total binding, only the radioligand and membranes are added.
-
For determining non-specific binding, a high concentration of a non-labeled standard antagonist (e.g., theophylline) is added to saturate the receptors.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vivo Adenosine-Induced Bradycardia (Representative Protocol)
This protocol outlines the general procedure for evaluating the in vivo efficacy of A₁ adenosine antagonists in a rat model.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are typically used.
-
The animals are anesthetized (e.g., with sodium pentobarbital (B6593769) or isoflurane).
-
Catheters are inserted into a femoral vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.
-
An ECG can also be recorded to monitor cardiac electrical activity.
2. Experimental Procedure:
-
After a stabilization period, a baseline heart rate is recorded.
-
Adenosine is administered intravenously (e.g., as a bolus injection) to induce a transient bradycardia. The dose of adenosine is predetermined to produce a consistent and submaximal decrease in heart rate.
-
The A₁ adenosine antagonist to be tested (e.g., this compound) or vehicle is then administered intravenously or orally.
-
After a set period to allow for drug distribution, the adenosine challenge is repeated.
3. Data Collection and Analysis:
-
Heart rate is continuously monitored throughout the experiment.
-
The magnitude of the adenosine-induced bradycardia is measured before and after the administration of the antagonist.
-
The percentage inhibition of the adenosine response by the antagonist is calculated.
-
Dose-response curves can be generated by testing multiple doses of the antagonist to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
In Vivo Bradycardia Assay Workflow
A₁ Adenosine Receptor Signaling Pathway
Activation of the A₁ adenosine receptor by its endogenous ligand, adenosine, initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).
A₁ Adenosine Receptor Signaling Pathway
Conclusion
This compound stands out as a highly potent and selective A₁ adenosine antagonist, particularly demonstrating remarkable selectivity against the A₃ subtype. Its in vitro binding profile, coupled with its proven in vivo efficacy in a relevant physiological model, makes it a valuable research tool for investigating the roles of the A₁ adenosine receptor. This guide provides the necessary data and procedural outlines to assist researchers in designing and interpreting experiments involving this compound and other A₁ antagonists.
References
- 1. Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function - American College of Cardiology [acc.org]
- 5. The safety of an adenosine A(1)-receptor antagonist, rolofylline, in patients with acute heart failure and renal impairment: findings from PROTECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The PROTECT pilot study: a randomized, placebo-controlled, dose-finding study of the adenosine A1 receptor antagonist rolofylline in patients with acute heart failure and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WRC-0571 and CPX: Potent and Selective A1 Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals engaged in the study of adenosine (B11128) receptor modulation, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two prominent A1 adenosine receptor antagonists: WRC-0571 and CPX (8-Cyclopentyl-1,3-dipropylxanthine). Both compounds are highly potent and selective for the A1 receptor, yet they possess distinct characteristics that may influence their suitability for specific experimental applications.
Performance Comparison: Binding Affinity and Selectivity
The inhibitory activity of WRC-0571 and CPX at various human adenosine receptor subtypes has been characterized through competitive radioligand binding assays. The data, presented in the table below, highlights the high affinity of both compounds for the A1 receptor and their selectivity over other subtypes.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (fold) vs. A1 |
| WRC-0571 | Human A1 | 1.7[1] | - |
| Human A2a | 105[1] | 62 | |
| Human A3 | 7940[1] | 4670 | |
| CPX | Human A1 | 3.9[2] | - |
| Human A2A | 130[2] | 33 | |
| Human A2B | 50[2] | 13 | |
| Human A3 | 4000[2] | 1026 |
Key Observations:
-
WRC-0571 exhibits a slightly higher affinity for the human A1 receptor (Ki = 1.7 nM) compared to CPX (Ki = 3.9 nM).[1][2]
-
WRC-0571 demonstrates greater selectivity for the A1 receptor over the A2a and A3 subtypes than CPX.[1][2] Specifically, WRC-0571 is 62-fold selective for A1 vs. A2a and an exceptional 4670-fold selective for A1 vs. A3.[1]
-
CPX also displays high selectivity for the A1 receptor, with a more than 700-fold A1-selectivity observed in some studies.[3]
Signaling Pathway
Both WRC-0571 and CPX exert their effects by antagonizing the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by A1 receptor activation is depicted below. As antagonists, WRC-0571 and CPX block these downstream effects.
References
A Comparative Guide to WRC-0571 and N-0861: A Head-to-Head Analysis of Two A1 Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable A1 adenosine (B11128) receptor antagonist is critical for advancing research in areas such as cardiovascular disease, renal dysfunction, and neurodegenerative disorders. This guide provides a comprehensive, data-driven comparison of two notable non-xanthine A1 receptor antagonists: WRC-0571 and its predecessor, N-0861.
This document outlines their respective performance characteristics, supported by experimental data, and details the methodologies employed in these key experiments. The information presented herein is intended to facilitate an informed decision-making process for researchers selecting an appropriate antagonist for their specific experimental needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for WRC-0571 and N-0861, highlighting their binding affinities and functional antagonist potencies.
Table 1: A1 Adenosine Receptor Binding Affinities (Ki) and Functional Antagonist Potencies (KB/pKB)
| Compound | Receptor Subtype & Species | Binding Affinity (Ki, nM) | Functional Antagonist Potency (KB, nM) | Functional Antagonist Potency (pKB) |
| WRC-0571 | Guinea Pig A1 | 1.1[1] | 3.4 (in atria)[1] | - |
| Human A1 | 1.7[1] | - | - | |
| N-0861 | Guinea Pig A1 | 620[2] | - | 6.24 (in left atrium)[3] |
| Human A1 | 700[2] | - | - |
Table 2: Selectivity Profile of WRC-0571 and N-0861 for Adenosine Receptor Subtypes
| Compound | Receptor Subtype & Species | Binding Affinity (Ki, nM) | A1 Selectivity (fold) vs. A2a | A1 Selectivity (fold) vs. A2b | A1 Selectivity (fold) vs. A3 |
| WRC-0571 | Bovine A2a | 234[1] | 213 | - | - |
| Human A2a | 105[1] | 62 | - | - | |
| Human A3 | 7940[1] | - | - | 4670 | |
| Guinea Pig A2b | - | - | >2500 (based on KB)[1] | - | |
| N-0861 | Guinea Pig A2 | - | 47 (based on pKB)[3] | - | - |
Table 3: In Vivo and Pharmacokinetic Data
| Compound | Parameter | Species | Value |
| WRC-0571 | Oral Activity | Rat | Active at doses as low as 0.3 µmol/kg[1] |
| N-0861 | Half-life (beta-phase) | Dog | 80.55 min[4] |
Note: A direct comparison of pharmacokinetic parameters is limited due to the lack of publicly available, head-to-head studies.
Experimental Protocols
The data presented above were generated using standard and well-validated pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist for the A1 adenosine receptor.
Methodology:
-
Membrane Preparation: Crude membranes were prepared from guinea pig or human atrial tissue, or from cell lines expressing the specific human adenosine receptor subtype.[1][2]
-
Radioligand: A radiolabeled A1 receptor agonist, such as [3H]-N6-cyclohexyladenosine (CHA) or the antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine (DPCPX), was used.[1][2]
-
Assay: Membranes were incubated with the radioligand and varying concentrations of the unlabeled antagonist (WRC-0571 or N-0861).
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
Isolated Guinea Pig Atria Functional Assay
Objective: To determine the functional antagonist potency (KB or pKB) of the compound by measuring its ability to inhibit the negative inotropic effects of an A1 receptor agonist.
Methodology:
-
Tissue Preparation: Left atria were isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and gassed with 95% O2/5% CO2. The atria were electrically paced.[1][3]
-
Agonist Response: A cumulative concentration-response curve to the A1 receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA) was generated to measure the negative inotropic (force of contraction) response.[1]
-
Antagonist Incubation: The atrial preparations were incubated with a fixed concentration of the antagonist (WRC-0571 or N-0861) for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to NECA was generated in the presence of the antagonist.
-
Data Analysis: The Schild equation was used to calculate the pA2 value (or the KB from the dose ratio), which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Mandatory Visualization
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular effects. An antagonist, such as WRC-0571 or N-0861, blocks this initial activation step.
Caption: A1 Adenosine Receptor Signaling Pathway and Point of Antagonism.
Comparative Experimental Workflow for A1 Receptor Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of A1 receptor antagonists like WRC-0571 and N-0861.
Caption: Preclinical Workflow for Comparing A1 Receptor Antagonists.
Concluding Remarks
The experimental data clearly demonstrates that WRC-0571 is a significantly more potent and selective A1 adenosine receptor antagonist compared to N-0861. With a Ki value for the human A1 receptor in the low nanomolar range (1.7 nM), WRC-0571 exhibits approximately 400-fold greater affinity than N-0861 (700 nM).[1][2] This enhanced potency is also reflected in functional assays, where WRC-0571 is a more potent antagonist of A1-mediated effects.[1]
Furthermore, WRC-0571 displays a superior selectivity profile. It is 62-fold selective for the human A1 receptor over the A2a subtype and an impressive 4670-fold selective over the A3 subtype.[1] In contrast, N-0861 shows a more modest 47-fold selectivity for A1 over A2 receptors in guinea pig tissues.[3] The high selectivity of WRC-0571 is a critical attribute, as it minimizes the potential for off-target effects and provides a more precise tool for investigating A1 receptor function.
While comprehensive, directly comparable pharmacokinetic data is limited, the available information indicates that WRC-0571 is orally active in rats.[1] This is a significant advantage for in vivo studies requiring systemic administration.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of N-0861, (+-)-N6-endonorbornan-2-yl-9-methyladenine, as an A1 subtype-selective adenosine receptor antagonist in the guinea pig isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+-)-N6-endonorbornan-2-yl-9-methyladenine (N-0861) and its enantiomers: selective antagonists of A1-adenosine receptors in guinea pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N6-endonorbornan-2-yl-9-methyladenine, N0861, on negative chronotropic and vasodilatory actions of adenosine in the canine heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of several key A1 adenosine (B11128) receptor antagonists. The selection of an antagonist with a high degree of selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) is critical for targeted therapeutic applications and minimizing off-target effects. This document summarizes quantitative binding affinity data, details the experimental protocols used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Selectivity of A1 Adenosine Receptor Antagonists
The following table summarizes the binding affinities (Ki values) of several A1 adenosine receptor antagonists for the four human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity for the A1 receptor is presented as a fold-difference in Ki values relative to the other subtypes.
| Antagonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 vs A2A Selectivity (fold) | A1 vs A2B Selectivity (fold) | A1 vs A3 Selectivity (fold) |
| DPCPX | 0.47 | ~70.5 | - | - | ~150 | - | - |
| KW-3902 (Rolofylline) | < 10 | > 2000 | - | > 10,000 | > 200 | - | > 1000 |
| BG9928 (Tonapofylline) | 7.4[1] | ~6771[1] | ~88.8[1] | Data not available | ~915[1] | ~12[1] | Data not available |
| SLV320 (Derenofylline) | 1[2] | 398[2] | 3981[2] | 200[2] | 398 | 3981 | 200 |
Key Signaling Pathway
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by adenosine, the A1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various physiological processes, including neurotransmission, cardiac function, and renal function.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols
The determination of antagonist selectivity is primarily achieved through radioligand binding assays and functional assays, with the data often analyzed using methods like Schild regression.
Radioligand Binding Assay for Determining Antagonist Ki Values
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test antagonist for the human A1, A2A, A2B, and A3 adenosine receptors.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the recombinant human adenosine receptor subtypes (e.g., CHO or HEK293 cells).
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand for the receptor subtype being tested.
-
A range of concentrations of the unlabeled antagonist being evaluated.
-
The prepared cell membranes.
-
-
Commonly used radioligands:
-
A1 Receptor: [3H]DPCPX or [3H]CCPA
-
A2A Receptor: [3H]ZM241385 or [3H]CGS 21680
-
A2B Receptor: [3H]MRE 2029-F20
-
A3 Receptor: [125I]AB-MECA or [3H]MRE 3008-F20
-
-
The mixture is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
3. Separation and Detection:
-
The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Schild Analysis for Functional Antagonism
Schild analysis is a method used in functional assays (e.g., cAMP accumulation assays) to determine the dissociation constant (Kb) of a competitive antagonist.
1. Functional Assay:
-
A cellular response mediated by the A1 adenosine receptor is measured (e.g., inhibition of forskolin-stimulated cAMP production).
-
Dose-response curves for an A1 receptor agonist are generated in the absence and presence of several fixed concentrations of the antagonist.
2. Data Analysis:
-
The dose-ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1.
-
The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the Kb. The Kb represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the Kb is equivalent to the Ki.
References
A Comparative Guide to the Antagonist Activity of WRC-0571 at the A1 Adenosine Receptor
This guide provides a comprehensive comparison of WRC-0571, a potent and selective A1 adenosine (B11128) receptor antagonist, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of A1 receptor antagonists. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes and experimental procedures.
Introduction to WRC-0571
WRC-0571 is a non-xanthine derivative identified as a highly potent and selective antagonist of the A1 adenosine receptor.[1] It was developed as a more potent analog of its predecessor, N-0861.[1] The A1 adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating cardiac function, neuronal activity, and renal function. Its activation by endogenous adenosine typically leads to inhibitory effects, such as a decrease in heart rate and inhibition of neurotransmitter release. Consequently, A1 receptor antagonists like WRC-0571 are valuable research tools and potential therapeutic agents for conditions such as bradycardia and certain neurological disorders.
Comparative Antagonist Activity
The antagonist activity of WRC-0571 has been evaluated and compared to its precursor, N-0861, and another well-characterized A1 selective antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine). The following table summarizes their binding affinities (Ki) and functional antagonist potencies (KB) at various adenosine receptor subtypes. Lower Ki and KB values indicate higher potency.
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | KB (nM) | Selectivity (A1 vs. A2A) | Selectivity (A1 vs. A3) |
| WRC-0571 | A1 | Human | Radioligand Binding | 1.7[1] | - | 62-fold | 4670-fold |
| A2A | Human | Radioligand Binding | 105[1] | - | |||
| A3 | Human | Radioligand Binding | 7940[1] | - | |||
| A1 | Guinea Pig | Radioligand Binding | 1.1[1] | - | >200-fold | - | |
| A1 | Guinea Pig | Isolated Atria | - | 3.4[1] | |||
| N-0861 | A1 | Animal Models | Radioligand Binding | ~820 | - | ~610-fold | - |
| A1 | Guinea Pig | Isolated Atria | - | 500[1] | 47-fold | - | |
| A2 | Guinea Pig | Isolated Aorta | - | 27,000 | |||
| DPCPX | A1 | Human | Radioligand Binding | 3.9[2][3][4] | - | 33-fold | 1025-fold |
| A2A | Human | Radioligand Binding | 130[2][3][4] | - | |||
| A2B | Human | Radioligand Binding | 50[2][3] | - | |||
| A3 | Human | Radioligand Binding | 4000[2][3] | - | |||
| A1 | Rat | Radioligand Binding | 0.46[5] | - | 739-fold | - | |
| A2 | Rat | Radioligand Binding | 340[5] | - |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of WRC-0571 and the methods used for its validation, the following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical experimental workflow for characterizing an A1 antagonist.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A1 Antagonist Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize A1 adenosine receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the A1 adenosine receptor are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand that specifically binds to the A1 receptor (e.g., [3H]DPCPX) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (e.g., WRC-0571) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Adenylyl Cyclase Activity Assay
This functional assay determines whether an antagonist can block the agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture and Treatment:
-
Cells expressing the A1 adenosine receptor are cultured.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., WRC-0571).
-
An agonist of the A1 receptor (e.g., adenosine) is then added to stimulate the receptor, which in turn inhibits adenylyl cyclase. To measure the inhibition, adenylyl cyclase is typically stimulated with forskolin.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.
-
The concentration of the antagonist that produces 50% of its maximal effect is determined to assess its potency.
-
Isolated Guinea Pig Atria Assay
This ex vivo assay assesses the functional antagonism of a compound on cardiac tissue.
-
Tissue Preparation:
-
Guinea pigs are euthanized, and the heart is rapidly excised.
-
The atria are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
The atria are electrically stimulated to contract at a constant frequency, and the force of contraction (inotropic state) is recorded.
-
-
Experimental Protocol:
-
A cumulative concentration-response curve to an A1 receptor agonist (e.g., adenosine or NECA) is generated to establish a baseline negative inotropic effect (decrease in contractile force).
-
The tissue is then washed, and a specific concentration of the antagonist (e.g., WRC-0571) is added to the bath and allowed to equilibrate.
-
A second concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
The magnitude of this shift is used to calculate the antagonist's dissociation constant (KB) using the Schild equation, providing a measure of its potency in a functional tissue preparation.[1]
-
References
(Rac)-WRC-0571: A Comparative Analysis of Receptor Cross-Reactivity
(Rac)-WRC-0571 is a potent, non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR). This guide provides a comparative analysis of its cross-reactivity with other adenosine receptor subtypes, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The high selectivity of this compound for the A1 adenosine receptor is a critical attribute, minimizing the potential for off-target effects and enhancing its therapeutic promise.
Quantitative Comparison of Binding Affinities
The selectivity of this compound has been quantified through radioligand binding assays, which measure the affinity of the compound for different receptors. The data clearly demonstrates a significantly higher affinity for the human A1 adenosine receptor compared to other adenosine receptor subtypes.
| Receptor Subtype | Test Compound | Radioligand | Ki (nM) | Selectivity (fold vs. A1) |
| Human Adenosine A1 | This compound | [3H]-N6-cyclohexyladenosine (CHA) | 1.7 | - |
| Human Adenosine A2a | This compound | [3H]-5'-N-ethylcarboxamidoadenosine | 105 | 62 |
| Human Adenosine A3 | This compound | - | 7940 | 4670 |
| Guinea Pig Adenosine A1 | This compound | [3H]-N6-cyclohexyladenosine (CHA) | 1.1 | - |
| Bovine Adenosine A2a | This compound | [3H]-5'-N-ethylcarboxamidoadenosine | 234 | 213 |
Data compiled from Martin, P. L., et al. (1996).
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is important to visualize the signaling pathway it modulates and the experimental procedure used to determine its binding affinity.
The diagram above illustrates the canonical signaling pathway of the A1 adenosine receptor. Activation by adenosine leads to the inhibition of adenylate cyclase via a Gi protein, resulting in decreased intracellular cAMP levels. This compound acts as an antagonist, blocking this pathway.
This workflow outlines the key steps in a radioligand displacement assay, a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to assess the cross-reactivity of this compound.
Radioligand Binding Assay (Displacement)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor (e.g., human adenosine A1, A2a, or A3 receptors).
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Conditions:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-N6-cyclohexyladenosine for A1 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
A buffer solution is used to maintain optimal pH and ionic strength.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist.
3. Incubation:
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
4. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to antagonize the effect of an agonist on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein coupled receptor signaling.
1. Cell Culture:
-
Cells expressing the target receptor (e.g., A1 adenosine receptor, which is Gi-coupled) are cultured to an appropriate density.
2. Assay Procedure:
-
Cells are pre-incubated with various concentrations of the antagonist (this compound).
-
An agonist (e.g., adenosine) is then added at a concentration that elicits a submaximal response (typically the EC80).
-
For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to induce a measurable baseline level of cAMP.
-
The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced change in cAMP levels is quantified.
-
The concentration of the antagonist that causes 50% inhibition of the agonist response (IC50) is determined.
-
The antagonist's potency is often expressed as a KB value, calculated from the IC50.
In functional assays using guinea pig isolated atria, this compound was found to antagonize the A1-mediated negative inotropic effects of the adenosine agonist NECA with a KB of 3.4 nM. In contrast, it was significantly less potent at antagonizing A2b-mediated relaxation in the guinea pig aorta, with a potency difference of over 2500-fold. These functional data corroborate the high selectivity of this compound for the A1 adenosine receptor observed in binding assays.
Navigating A1 Adenosine Receptor Blockade: A Comparative Guide to Alternatives for WRC-0571
For researchers, scientists, and drug development professionals, the selective blockade of the A1 adenosine (B11128) receptor (A1AR) is a critical objective in the investigation and potential treatment of a range of cardiovascular, renal, and neurological disorders. WRC-0571 has been identified as a highly potent and selective A1AR antagonist. This guide provides a comprehensive comparison of WRC-0571 with other notable A1AR antagonists, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research.
Introduction to WRC-0571
WRC-0571, or 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a non-xanthine derivative recognized for its high potency and selectivity for the human A1 adenosine receptor.[1] Its utility in preclinical studies has established it as a benchmark compound for A1AR antagonism. However, a variety of alternative compounds exist, each with a unique pharmacological profile that may offer advantages for specific experimental contexts. This guide will delve into a comparative analysis of these alternatives.
Quantitative Comparison of A1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of WRC-0571 and several alternative A1AR antagonists for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. The data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values may vary slightly between different experimental setups.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1 vs A2A Selectivity | A1 vs A3 Selectivity | Reference |
| WRC-0571 | 1.7 | 105 | 7940 | ~62-fold | ~4670-fold | [1] |
| DPCPX (CPX) | 0.45 - 3.9 | 130 - 330 | 4000 | ~733-fold | ~8889-fold | [2][3] |
| N-0861 | ~500 (KB) | - | - | >100-fold | - | [1] |
| CGS-15943 | 3.5 | <1 | 95 | ~0.28-fold (A2A selective) | ~27-fold | [4] |
| KW-3902 | <10 | >2000 | - | >200-fold | - | [5] |
| BG9928 | <10 | >2000 | - | >200-fold | - | [5] |
| SLV320 | 1 | 398 | 200 | 398-fold | 200-fold | [5] |
Note: Ki values are for human receptors where specified. Some values for N-0861 are presented as KB. Selectivity is calculated as a ratio of Ki values (Ki(A2A or A3)/Ki(A1)). A value >1 indicates selectivity for A1 over the other subtype.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding and functional data, detailed experimental protocols are essential. The following are representative methodologies for the key assays used to characterize A1AR antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the A1 adenosine receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the A1AR.
Materials:
-
Cell membranes prepared from cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]DPCPX (a selective A1AR antagonist radioligand).
-
Test compounds (e.g., WRC-0571 and its alternatives).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A1AR in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]DPCPX (typically at or below its Kd value, e.g., 0.5 nM), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Objective: To determine the effect of an antagonist on agonist-induced binding of [35S]GTPγS to G-proteins coupled to the A1AR.
Materials:
-
Cell membranes expressing the A1AR.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).
-
Test antagonist compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test antagonist at various concentrations for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the A1AR agonist (e.g., CPA at its EC50) to stimulate G-protein activation.
-
GTPγS Binding: Immediately add [35S]GTPγS (e.g., 0.1 nM) and incubate for an additional 30-60 minutes at 30°C.
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the bound radioactivity by scintillation counting. Alternatively, if using SPA beads, the signal can be read directly on a suitable microplate reader.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration to determine the IC50 value.
Adenylyl Cyclase Functional Assay
This assay assesses the functional consequence of A1AR blockade on downstream signaling.
Objective: To measure the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase activity.
Materials:
-
Intact cells expressing the A1AR or cell membranes.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A1AR agonist (e.g., CPA).
-
Test antagonist compounds.
-
ATP.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Treatment: Pre-incubate intact cells or membranes with the test antagonist at various concentrations for 15-30 minutes.
-
Agonist and Forskolin Treatment: Add a fixed concentration of the A1AR agonist followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for 10-15 minutes at 30°C.
-
cAMP Measurement: Terminate the reaction and measure the intracellular cAMP concentration using a commercially available kit.
-
Data Analysis: Determine the ability of the antagonist to restore forskolin-stimulated cAMP levels in the presence of the agonist. Plot the percentage of reversal against the antagonist concentration to calculate the IC50 or pA2 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
A1 Adenosine Receptor Signaling Pathway.
Radioligand Binding Assay Workflow.
Adenylyl Cyclase Functional Assay Workflow.
Conclusion
WRC-0571 stands as a potent and highly selective A1 adenosine receptor antagonist. However, the selection of an appropriate antagonist should be guided by the specific requirements of the research. For instance, DPCPX offers even higher A1 selectivity in some reported assays and is widely used as a radioligand. Compounds like KW-3902, BG9928, and SLV320 have been advanced to clinical development, suggesting favorable pharmacokinetic properties for in vivo studies. Conversely, a compound like CGS-15943, with its preference for the A2A receptor, could serve as a useful negative control in studies focused on A1AR-mediated effects. By providing a clear comparison of quantitative data, detailed experimental protocols, and visual representations of the underlying biology and workflows, this guide aims to empower researchers to make informed decisions in their pursuit of understanding and modulating the A1 adenosine receptor.
References
- 1. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Binding of the A1-selective adenosine antagonist 8-cyclopentyl-1,3-dipropylxanthine to rat brain membranes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Non-Xanthine A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent non-xanthine A1 adenosine (B11128) receptor antagonists. The information presented is intended to support research and development efforts by offering a side-by-side evaluation of their performance based on available experimental data.
Introduction to Non-Xanthine A1 Antagonists
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in regulating cardiovascular, renal, and central nervous system functions. While xanthine (B1682287) derivatives like caffeine (B1668208) and theophylline (B1681296) are well-known A1AR antagonists, their lack of selectivity and interaction with other cellular targets have driven the development of non-xanthine alternatives. These novel compounds offer the potential for greater selectivity and improved therapeutic profiles. This guide focuses on a comparative analysis of key non-xanthine A1 antagonists, including FK453, CGS 15943, and Tracazolate.
Quantitative Performance Data
The following tables summarize the binding affinity and functional potency of selected non-xanthine A1 antagonists based on in vitro experimental data. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: A1 Adenosine Receptor Binding Affinity (Ki) of Non-Xanthine Antagonists
| Compound | Ki (nM) for Human A1AR | Ki (nM) for Rat A1AR | Species/Tissue Source | Reference(s) |
| CGS 15943 | 3.5 | 21 | Transfected CHO cells, Rat Brain | [1],[2] |
Note: Data for a broader range of non-xanthine A1 antagonists with directly comparable Ki values from a single study is limited in the currently available literature.
Table 2: Inhibitory Potency (IC50) of Non-Xanthine A1 Antagonists
| Compound | IC50 (nM) at Rat A1AR | IC50 (nM) at Guinea Pig A1AR (Atria) | IC50 (nM) at Rat A2AR | A1AR Selectivity (A2AR IC50 / A1AR IC50) | Reference(s) |
| FK453 | 17.2 | 0.56 | 11300 | ~657 | [3][4] |
| CGS 15943 | 5 | 74.2 | - | - | [3][5] |
| Tracazolate | 1400 | - | - | - | [6] |
Note: The IC50 values for CGS 15943 at the A2A receptor show variability in the literature, with some studies indicating high affinity.[1][2] Selectivity is a calculated estimate and may vary based on the specific A2 receptor subtype and assay conditions.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Non-xanthine A1 antagonists competitively bind to the receptor, preventing agonist-induced signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize non-xanthine A1 antagonists.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing the A1 adenosine receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.
2. Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]CGS 15943) and varying concentrations of the unlabeled non-xanthine antagonist being tested.
-
The incubation is carried out at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (for determining Functional Potency - IC50)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Cells expressing the A1 adenosine receptor (e.g., CHO cells) are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of the non-xanthine A1 antagonist.
-
An A1 receptor agonist (e.g., adenosine) is then added to stimulate the receptor and inhibit adenylyl cyclase. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
2. cAMP Measurement:
-
After a specific incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.
-
The concentration of the antagonist that produces 50% of its maximal effect (IC50) is determined by plotting the antagonist concentration against the cAMP levels and fitting the data to a sigmoidal dose-response curve.
In Vivo and Clinical Performance
The therapeutic potential of non-xanthine A1 antagonists is being explored in various preclinical and clinical settings.
-
FK453: Preclinical studies have demonstrated that FK453 possesses diuretic and renal protective effects in animal models.[3]
-
CGS 15943: In animal studies, CGS 15943 has shown effects similar to caffeine, though with higher potency.[2] It has been investigated for its potential in various conditions, but clinical development has been limited.
-
Tracazolate: This compound has been primarily studied for its anxiolytic and anticonvulsant properties, which are thought to be mediated through its interaction with GABA-A receptors, although it also exhibits activity at adenosine receptors.[6][7][8]
-
Rolapitant (Varubi®): While not an adenosine receptor antagonist, it is a selective NK-1 receptor antagonist. It is included here as an example of a successful non-peptide receptor antagonist that has reached clinical use for the prevention of chemotherapy-induced nausea and vomiting.[9][10][11][12][13]
Clinical trials for selective non-xanthine A1 antagonists have been conducted, particularly in the context of heart failure and renal dysfunction, with varying degrees of success.[14][15] Further research is needed to fully establish the clinical utility of this class of compounds.
Experimental Workflow
The development and characterization of non-xanthine A1 antagonists typically follow a structured workflow, from initial screening to in vivo testing.
Conclusion
Non-xanthine A1 adenosine receptor antagonists represent a promising class of compounds with the potential for high selectivity and improved therapeutic profiles compared to traditional xanthine-based antagonists. The data presented in this guide highlight the varying potencies and selectivities of different non-xanthine scaffolds. Further research, including direct comparative studies and extensive in vivo and clinical evaluation, is essential to fully realize the therapeutic potential of these compounds in cardiovascular, renal, and neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGS-15943 - Wikipedia [en.wikipedia.org]
- 3. A novel non-xanthine adenosine A1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracazolate - Wikipedia [en.wikipedia.org]
- 8. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Approves Rolapitant for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 10. Rolapitant - Wikipedia [en.wikipedia.org]
- 11. Rolapitant: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
WRC-0571 vs. Xanthine-Based Antagonists: A Comparative Guide for Researchers
In the landscape of adenosine (B11128) receptor modulation, the pursuit of highly selective and potent antagonists is paramount for therapeutic advancement and precise pharmacological investigation. This guide provides a detailed comparison of WRC-0571, a non-xanthine adenosine A1 receptor antagonist, with traditional xanthine-based antagonists like theophylline (B1681296) and caffeine. We present key advantages of WRC-0571, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Executive Summary: Key Advantages of WRC-0571
WRC-0571 emerges as a superior alternative to xanthine-based antagonists due to two primary advantages:
-
Exceptional Selectivity: WRC-0571 exhibits a significantly higher affinity and selectivity for the adenosine A1 receptor subtype compared to other adenosine receptors (A2A, A2B, and A3). This specificity minimizes off-target effects, a common limitation of non-selective xanthine (B1682287) antagonists.
-
Singular Mechanism of Action: WRC-0571 acts purely as an adenosine A1 receptor antagonist. In contrast, xanthines possess a dual mechanism of action, functioning as both adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. This lack of a single, defined mechanism can complicate the interpretation of experimental results and lead to a broader range of physiological effects.
Quantitative Comparison: Receptor Binding Affinities and PDE Inhibition
The following tables summarize the quantitative data, highlighting the superior selectivity of WRC-0571.
Table 1: Adenosine Receptor Binding Affinities (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A3 Receptor | A2B Receptor |
| WRC-0571 | 1.7 | 105 | 7940 | >2500-fold less potent than at A1 |
| Theophylline | 12,000 | 4,500 | >100,000 | 13,000 |
| Caffeine | ~10,000-50,000 | ~10,000-50,000 | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: Selectivity Ratios (A1 vs. Other Subtypes)
| Compound | A1 vs. A2A | A1 vs. A3 |
| WRC-0571 | ~62-fold | ~4670-fold |
| Theophylline | ~0.375-fold (less selective for A1) | >8.3-fold |
Table 3: Phosphodiesterase (PDE) Inhibition
| Compound | PDE Inhibition |
| WRC-0571 | Not a significant PDE inhibitor |
| Theophylline | Non-selective PDE inhibitor |
| Caffeine | Non-selective PDE inhibitor |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of WRC-0571 and xanthine-based antagonists are illustrated in the following diagrams.
Caption: A1 Adenosine Receptor Signaling Pathway and WRC-0571 Inhibition.
Caption: Mechanism of Phosphodiesterase Inhibition by Xanthine-Based Antagonists.
Experimental Protocols
To ensure the reproducibility of the data presented, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the adenosine A1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled A1 receptor ligand (e.g., [3H]DPCPX), and varying concentrations of the test compound (WRC-0571 or xanthine antagonist).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled A1 antagonist.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
3. Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of phosphodiesterase enzymes.
1. Enzyme and Substrate Preparation:
-
Obtain a purified preparation of the desired phosphodiesterase isoenzyme.
-
Prepare a solution of the cyclic nucleotide substrate (cAMP or cGMP).
2. Inhibition Assay:
-
In a microplate, combine the PDE enzyme, the cyclic nucleotide substrate, and varying concentrations of the test compound (xanthine antagonist).
-
Include a control group with the enzyme and substrate but without the inhibitor.
-
Incubate the reaction mixture at 37°C for a specific time.
3. Quantification of PDE Activity:
-
Terminate the reaction.
-
The amount of remaining cyclic nucleotide or the amount of product formed (e.g., AMP or GMP) is quantified. This can be done using various methods, including:
-
Radioimmunoassay (RIA): A competitive binding assay using a labeled cyclic nucleotide.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An antibody-based detection method.
-
Luminescence-based assays: These assays often involve a coupled enzyme system that produces a luminescent signal proportional to the amount of remaining cyclic nucleotide.
-
4. Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for Comparing WRC-0571 and Xanthine-Based Antagonists.
Conclusion
A Comparative Review of WRC-0571 and Other Selective A1 Adenosine Receptor Antagonists
This guide provides a comparative analysis of WRC-0571, a potent and selective A1 adenosine (B11128) receptor antagonist, with other key alternatives in the field. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and associated signaling pathways to support further research and development in this area.
Introduction to A1 Adenosine Receptor Antagonists
Adenosine, an endogenous nucleoside, plays a crucial role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular interest as a therapeutic target due to its involvement in cardiovascular, renal, and neurological functions. Antagonism of the A1AR has shown potential in the treatment of conditions such as heart failure and renal disease. This review focuses on WRC-0571, a non-xanthine A1AR antagonist, and compares its performance with other selective antagonists.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional antagonism (KB) of WRC-0571 and selected alternative A1 adenosine receptor antagonists. Lower Ki and KB values indicate higher potency.
Table 1: Binding Affinity (Ki) of A1 Adenosine Receptor Antagonists at Human Receptors
| Compound | A1 (nM) | A2A (nM) | A3 (nM) | A1 vs. A2A Selectivity | A1 vs. A3 Selectivity | Reference |
| WRC-0571 | 1.7 | 105 | 7940 | 62-fold | 4670-fold | |
| SLV320 (Derenofylline) | 1 | 398 | 200 | 398-fold | 200-fold | [1] |
| DPCPX | 3.9 | 130 | 4000 | 33-fold | 1026-fold |
Table 2: Binding Affinity (Ki) of A1 Adenosine Receptor Antagonists at Rodent Receptors
| Compound | A1 (nM) | A2A (nM) | A1 vs. A2A Selectivity | Species | Reference |
| WRC-0571 | 1.1 | 234 | 213-fold | Guinea Pig/Bovine | |
| KW-3902 (Rolofylline) | 0.19 | 170 | 890-fold | Rat | [2][3] |
| DPCPX | 0.45 | 330 | 733-fold | Rat | [4] |
Table 3: Functional Antagonism of WRC-0571
| Parameter | Value (nM) | Assay | Species | Reference |
| KB | 3.4 | Antagonism of NECA-induced negative inotropic response | Guinea Pig |
Experimental Protocols
Radioligand Binding Assay for A1 Adenosine Receptor Affinity
This protocol outlines the general procedure for determining the binding affinity (Ki) of a compound for the A1 adenosine receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from guinea pig brain or cloned human receptors).
-
Radioligand: [3H]-N6-cyclohexyladenosine ([3H]CHA) or [3H]-8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).
-
Test compound (e.g., WRC-0571).
-
Non-specific binding control (e.g., a high concentration of a known A1 antagonist like theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the A1AR in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of A1 Adenosine Receptor Antagonism
This protocol describes a general method for evaluating the in vivo efficacy of an A1AR antagonist by measuring its ability to block adenosine-induced physiological responses.
Objective: To assess the in vivo potency and selectivity of an A1AR antagonist.
Model: Anesthetized rats or other suitable animal models.
Procedure:
-
Animal Preparation: Anesthetize the animal and instrument it for the measurement of relevant physiological parameters, such as heart rate (for A1 effects) and blood pressure (for A2 effects).
-
Baseline Measurements: Record baseline physiological parameters.
-
Adenosine Challenge: Administer a bolus injection of adenosine or a stable analog (e.g., 5'-N-ethylcarboxamidoadenosine, NECA) and record the resulting physiological changes (e.g., bradycardia for A1 activation, vasodilation/hypotension for A2 activation).
-
Antagonist Administration: Administer the test A1AR antagonist (e.g., WRC-0571) at various doses.
-
Post-Antagonist Adenosine Challenge: After a suitable time for the antagonist to take effect, repeat the adenosine challenge and record the physiological responses.
-
Data Analysis: Compare the magnitude of the adenosine-induced responses before and after the administration of the antagonist to determine the degree of blockade. This allows for the calculation of the antagonist's in vivo potency. Selectivity can be assessed by comparing the blockade of A1-mediated responses (e.g., bradycardia) with A2-mediated responses (e.g., vasodilation).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A1 Adenosine Receptor Signaling Pathway.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Novel Chemical Entities Like (Rac)-WRC-0571
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the critical responsibility of ensuring safety, not only in handling but also in the disposal of these new compounds. The absence of a specific Safety Data Sheet (SDS) for a novel compound like (Rac)-WRC-0571 necessitates a cautious and systematic approach to its disposal, grounded in established hazardous waste management principles. This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of such research chemicals.
Core Principle: Treat as Hazardous Waste
In the absence of comprehensive safety and toxicity data, any novel chemical compound, including this compound, must be treated as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment. The following procedures are based on general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and institutional environmental health and safety (EHS) departments.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
The first crucial step is to characterize the waste based on its known chemical properties. While a full toxicological profile of this compound may not be available, information about its synthesis and chemical class can provide valuable clues. For instance, if the synthesis involves flammable solvents, heavy metals, or corrosive reagents, these characteristics must be considered.
Key Actions:
-
Do not mix with general waste.
-
Segregate waste streams to avoid dangerous reactions. For example, keep organic solvents separate from aqueous waste and strong acids away from bases.
-
Solid waste (e.g., contaminated gloves, weighing boats) should be collected separately from liquid waste.
2. Proper Labeling and Containerization:
Accurate and clear labeling is paramount for safe waste management. Use appropriate, chemically resistant containers for waste collection.
Labeling Requirements:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
A clear description of the waste (e.g., "Solid waste contaminated with this compound," "Aqueous solution of this compound").
-
The primary hazard(s) (e.g., Flammable, Corrosive, Toxic). If the hazards are unknown, state "Unknown Hazards."
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
3. Storage in a Satellite Accumulation Area (SAA):
Hazardous waste must be stored in a designated SAA at or near the point of generation.
SAA Requirements:
-
The area must be under the control of the laboratory personnel.
-
Waste containers must be kept closed except when adding waste.
-
The total volume of hazardous waste in the SAA should not exceed institutional limits.
4. Requesting Waste Pickup:
Once the waste container is full or ready for disposal, a pickup request must be submitted to the institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Quantitative Data Summary for Chemical Waste Management
To facilitate clear understanding and compliance, the following table summarizes key quantitative parameters for hazardous waste management in a typical laboratory setting. These values are often institution-specific, so always consult your local EHS guidelines.
| Parameter | Guideline |
| Liquid Waste pH Range | Must be neutralized to a pH between 6.0 and 10.0 before being considered for any non-hazardous disposal, if applicable. However, for unknown compounds, this is not recommended. |
| Halogenated Solvent Limit | Often segregated from non-halogenated solvents. Check with your EHS for specific concentration limits. |
| Heavy Metal Concentration | Strict limits are in place for metals like mercury, lead, cadmium, etc. Any known presence must be declared. |
| Satellite Accumulation Area (SAA) Volume Limit | Typically up to 55 gallons of a single hazardous waste stream. |
| Container Rinsing | Empty containers that held acutely hazardous waste must be triple-rinsed. The rinsate is also considered hazardous waste. |
Experimental Protocol: Waste Compatibility Testing
When dealing with a novel compound, a simple compatibility test can prevent dangerous reactions in the waste container.
Methodology:
-
In a controlled environment (e.g., a fume hood), mix a small sample of the new waste stream (e.g., a solution containing this compound) with a small sample of the existing waste in a test tube or vial.
-
Observe for any signs of a reaction, such as gas evolution, precipitation, color change, or temperature increase.
-
If a reaction occurs, the waste streams are incompatible and must be collected in separate containers.
-
If no reaction is observed, it is generally safe to mix the waste streams. Document this compatibility test in your laboratory notebook.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound in a research laboratory.
Caption: Workflow for the safe disposal of a novel research chemical.
By adhering to these systematic procedures, researchers can ensure that the disposal of novel compounds like this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the scientific community.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
